Parimycin
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H20O7 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
7,12-dihydroxy-2-(2-hydroxybutan-2-yl)-5-methyl-9,10-dihydronaphtho[7,6-h]chromene-4,8,11-trione |
InChI |
InChI=1S/C22H20O7/c1-4-22(3,28)14-8-13(25)15-9(2)7-10-16(21(15)29-14)20(27)18-12(24)6-5-11(23)17(18)19(10)26/h7-8,26-28H,4-6H2,1-3H3 |
InChI Key |
CAICRNNJVRUMNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=C4C(=O)CCC(=O)C4=C3O)O)O |
Synonyms |
2,3-dihydroquinizarin parimycin |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanisms of Action of Anti-Cancer Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is continually evolving, with a constant search for novel compounds that can selectively target and eliminate malignant cells. Among the diverse sources of anti-cancer agents, antibiotics have emerged as a promising class of molecules with potent cytotoxic effects. This technical guide delves into the core mechanisms of action of three such compounds—Pyrvinium Pamoate, Puromycin, and Marinopyrrole A—each exhibiting a unique approach to disrupting cancer cell homeostasis. While the initial query centered on "Parimycin," a term not found in the scientific literature, it is plausible that this was a misspelling of one of the aforementioned agents. This document, therefore, provides an in-depth analysis of these three distinct anti-cancer antibiotics, offering valuable insights for researchers and drug development professionals.
Pyrvinium Pamoate: A Dual Threat to Cancer Cell Viability
Pyrvinium pamoate, an FDA-approved anthelmintic drug, has been repurposed as a potential anti-cancer agent due to its multifaceted mechanism of action.[1][2] It primarily exerts its cytotoxic effects through the concurrent inhibition of the Wnt signaling pathway and the disruption of mitochondrial respiration.[1][3][4]
Core Mechanisms of Action
-
Inhibition of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation and is often dysregulated in various cancers.[3][4] Pyrvinium pamoate has been shown to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector.[3] Some studies suggest this occurs in a casein kinase 1α (CK1α)-dependent manner, while others point to an upstream inhibition of the Akt/GSK-3β signaling axis.[4]
-
Mitochondrial Targeting: As a lipophilic cation, pyrvinium pamoate preferentially accumulates in the mitochondria of cancer cells.[4][5] It disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and the induction of cellular energy stress.[3] This metabolic targeting is particularly effective against cancer cells, which have a high energy demand.[3] The inhibition of mitochondrial function also contributes to the suppression of cancer stem cell renewal.[1]
Quantitative Data
| Cancer Type | Cell Line | IC50 Value | Reference |
| Pancreatic Cancer | - | - | [4] |
| Colon Cancer | - | - | [4] |
| Breast Cancer | - | - | [2] |
| Lung Cancer | - | - | [2] |
| Prostate Cancer | - | - | [2] |
| Hematological Malignancies | - | - | [2] |
Note: Specific IC50 values were not consistently reported in the provided search results. Further literature review would be required to populate this table comprehensively.
Experimental Protocols
Wnt Pathway Analysis (Western Blotting):
-
Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated with varying concentrations of pyrvinium pamoate for specified time periods.
-
Protein Extraction: Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against β-catenin, p-Akt, Akt, p-GSK-3β, GSK-3β, and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Respiration Assay (Seahorse XF Analyzer):
-
Cell Seeding: Cancer cells are seeded in a Seahorse XF cell culture microplate.
-
Drug Treatment: Cells are treated with pyrvinium pamoate for the desired duration.
-
Assay Procedure: The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer according to the manufacturer's protocol. Sequential injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) are used to determine key parameters of mitochondrial function.
Signaling Pathway Diagram
Caption: Pyrvinium Pamoate's dual mechanism of action.
Puromycin: A Potent Inhibitor of Protein Synthesis
Puromycin is an aminonucleoside antibiotic that acts as a structural analog of the 3' end of an aminoacyl-tRNA.[6][7] This mimicry allows it to interfere with protein synthesis, leading to premature chain termination and subsequent apoptosis in cancer cells.[6][8]
Core Mechanism of Action
-
Inhibition of Protein Synthesis: Puromycin enters the A-site of the ribosome and is incorporated into the growing polypeptide chain.[6] This results in the formation of a puromycylated peptide that is released prematurely, thereby halting protein synthesis.[8] Cancer cells, with their high rate of proliferation and protein synthesis, are particularly susceptible to this inhibition.[8]
-
Induction of Apoptosis: The disruption of protein synthesis and the accumulation of truncated proteins trigger a cellular stress response that often leads to apoptosis.[7] In many cancer cell lines, this apoptotic response is dependent on the tumor suppressor protein p53.[9] Puromycin has been shown to enhance p53 stability and upregulate its downstream target, p21.[9] It can also regulate other apoptosis-related proteins and increase the sub-G1 cell population, indicative of apoptosis.[9]
Quantitative Data
| Cell Line | Concentration for Effect | Effect | Reference |
| MCF7 (Breast Cancer) | ~0.05 µg/ml (IC50) | Inhibition of mammosphere formation | [8] |
| HCT116 (Colon Cancer) | 0.25 - 0.5 µg/mL | Increase in sub-G1 population | [9] |
| HT1080 (Fibrosarcoma) | 0.2 - 0.4 µg/mL | General sensitivity | [10] |
| HeLa (Cervical Cancer) | 1 - 2 µg/mL | General sensitivity | [10] |
| HEK293 (Embryonic Kidney) | 0.25 - 3 µg/mL | General sensitivity | [10] |
| Hep G2 (Hepatocellular Carcinoma) | 0.3 - 2 µg/mL | General sensitivity | [10] |
Experimental Protocols
Protein Synthesis Inhibition Assay (SUnSET):
-
Cell Culture and Treatment: Cells are cultured and treated with puromycin at various concentrations.
-
Puromycin Labeling: A low, non-toxic concentration of puromycin is added to the culture medium for a short period (e.g., 10-30 minutes) to label newly synthesized proteins.
-
Protein Extraction and Western Blotting: Total protein is extracted, and western blotting is performed using an anti-puromycin antibody to detect the incorporated puromycin. The intensity of the signal is proportional to the rate of protein synthesis.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):
-
Cell Treatment: Cancer cells are treated with puromycin for the desired time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Diagram
Caption: Puromycin's mechanism of protein synthesis inhibition.
Marinopyrrole A (Maritoclax): A Selective Mcl-1 Antagonist
Marinopyrrole A, also known as Maritoclax, is a marine-derived natural product that exhibits potent anti-cancer activity by selectively targeting the anti-apoptotic protein Mcl-1.[11][12][13]
Core Mechanism of Action
-
Mcl-1 Inhibition and Degradation: Mcl-1 is a member of the Bcl-2 family of proteins that promotes cell survival by inhibiting apoptosis.[13] Marinopyrrole A binds directly to Mcl-1 and induces its proteasomal degradation.[11][12][13] This degradation is selective for Mcl-1, with little to no effect on other anti-apoptotic proteins like Bcl-2 or Bcl-xL.[12]
-
Induction of Intrinsic Apoptosis: The degradation of Mcl-1 releases pro-apoptotic BH3-only proteins (e.g., Bim and Bid), which can then activate the pro-apoptotic effector proteins Bak and Bax.[11][14] The activation of Bak and Bax leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[11][14]
Quantitative Data
Specific IC50 values for Marinopyrrole A across various cancer cell lines were not detailed in the provided search results. A targeted literature search would be necessary to compile this data.
Experimental Protocols
Mcl-1 Degradation Assay (Western Blotting):
-
Cell Culture and Treatment: Cancer cells known to be dependent on Mcl-1 are treated with Marinopyrrole A.
-
Protein Extraction and Western Blotting: As described previously, with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, and a loading control. A decrease in the Mcl-1 protein band over time or with increasing drug concentration indicates degradation.
Apoptosis Induction Assay (Caspase-Glo 3/7 Assay):
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with Marinopyrrole A.
-
Assay Procedure: After the treatment period, Caspase-Glo 3/7 reagent is added to each well. The plate is incubated at room temperature.
-
Luminescence Measurement: The luminescence, which is proportional to caspase-3 and -7 activity, is measured using a luminometer.
Signaling Pathway Diagram
Caption: Marinopyrrole A's mechanism of Mcl-1 inhibition.
Pyrvinium pamoate, Puromycin, and Marinopyrrole A represent a compelling trio of anti-cancer antibiotics, each with a distinct and potent mechanism of action. Pyrvinium pamoate's ability to simultaneously target cellular signaling and metabolism, Puromycin's direct assault on the protein synthesis machinery, and Marinopyrrole A's selective induction of apoptosis through Mcl-1 degradation highlight the diverse strategies that can be employed to combat cancer. This technical guide provides a foundational understanding of these mechanisms, offering valuable insights for the continued research and development of novel cancer therapeutics. Further investigation into the quantitative aspects of their efficacy and the refinement of experimental protocols will be crucial in translating these promising preclinical findings into effective clinical applications.
References
- 1. Pyrvinium Pamoate: Past, Present, and Future as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel role of pyrvinium in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pyrvinium Pamoate? [synapse.patsnap.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. oncotarget.com [oncotarget.com]
- 9. p53-Dependent Apoptotic Effect of Puromycin via Binding of Ribosomal Protein L5 and L11 to MDM2 and Its Combination Effect with RITA or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thermofisher.com [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Parimycin: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parimycin, a novel cytotoxic agent, was first isolated from the marine actinomycete, Streptomyces sp. isolate B8652.[1] Structurally identified as a 2,3-Dihydroquinizarin analogue of γ-indomycinone, this compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the discovery, detailed experimental protocols for isolation and purification, and a summary of the known biological activity of this compound. While the precise mechanism of action is yet to be fully elucidated, its structural similarity to anthracyclines and indomycinones suggests potential interference with DNA replication and cellular redox processes.
Discovery and Microbial Source
This compound was discovered during a screening program for bioactive compounds from marine actinomycetes. The producing organism, Streptomyces sp. isolate B8652, was identified as the source of this novel antibiotic.[1]
Experimental Protocols
Fermentation of Streptomyces sp. B8652
A detailed protocol for the fermentation of Streptomyces sp. B8652 to produce this compound is outlined below. This process is critical for obtaining a sufficient yield of the target compound for subsequent extraction and purification.
Workflow for Fermentation:
Caption: Workflow for the fermentation of Streptomyces sp. B8652.
Detailed Methodology:
-
Inoculum Preparation: A seed culture of Streptomyces sp. B8652 is prepared by inoculating a suitable broth medium and incubating at 28°C for 72 hours with continuous shaking.
-
Production Fermentation: The seed culture is then used to inoculate a 20-liter production fermenter containing a specialized production medium. The fermentation is carried out under controlled pH and temperature to optimize this compound yield.
-
Harvesting: After the optimal incubation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.
Extraction and Purification of this compound
The following protocol details the extraction of the crude this compound from the culture broth and subsequent purification to obtain the pure compound.
Workflow for Extraction and Purification:
Caption: Workflow for the extraction and purification of this compound.
Detailed Methodology:
-
Extraction: The harvested culture broth is extracted with an organic solvent, such as ethyl acetate, to partition this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to flash chromatography on a silica gel column. A gradient of chloroform-methanol is used to elute the compounds. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Product: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the final product.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry, ¹H NMR, and ¹³C NMR. The data was compared with that of the structurally related compound, γ-indomycinone, to confirm the final structure.[1]
Biological Activity and Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a variety of human tumor cell lines. The available data on its inhibitory concentrations are summarized below.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₇₀ (µg/mL) |
| GXF 251L | Stomach Cancer | 0.9 - 6.7 |
| H460 | Lung Cancer | 0.9 - 6.7 |
| LXFA 629L | Lung Cancer | 0.9 - 6.7 |
| LXFL 529L | Lung Cancer | 0.9 - 6.7 |
| MCF-7 | Breast Cancer | 0.9 - 6.7 |
| MAXF 401NL | Breast Cancer | 0.9 - 6.7 |
| MEXF 462NL | Melanoma | 0.9 - 6.7 |
| MEXF 514L | Melanoma | 0.9 - 6.7 |
Mechanism of Action (Theoretical)
While specific studies on the mechanism of action of this compound are not yet available, its structural characteristics as an anthraquinone analogue provide a basis for a theoretical framework. Anthracyclines and related compounds are known to exert their cytotoxic effects through multiple mechanisms.
Potential Signaling Pathways and Cellular Targets:
Caption: Potential mechanisms of action for this compound.
Theoretical Mechanisms:
-
DNA Intercalation: this compound may insert itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and interfering with replication and transcription.
-
Topoisomerase II Inhibition: It could inhibit the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. Inhibition of this enzyme leads to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in this compound's structure could participate in redox cycling, leading to the production of ROS. This can induce oxidative stress and damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.
It is important to emphasize that these are proposed mechanisms based on the activity of structurally similar compounds, and further research is required to elucidate the specific molecular targets and signaling pathways of this compound.
Conclusion
This compound, a marine-derived streptomycete metabolite, represents a promising lead compound in the search for new anticancer agents. Its potent cytotoxic activity against a range of cancer cell lines warrants further investigation into its mechanism of action and potential for therapeutic development. The detailed protocols provided in this guide offer a foundation for researchers to further explore the production and biological properties of this intriguing natural product.
References
Unveiling the Molecular Architecture of Parimycin: A Technical Guide to its Structural Elucidation by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of Parimycin, a novel cytotoxic agent, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, isolated from the marine streptomycete isolate B8652, has been identified as a 2,3-dihydroquinizarin analogue of γ-indomycinone.[1][2] Its structure was initially determined through a combination of spectroscopic methods and later confirmed by total synthesis, which also established its absolute configuration. This guide provides a comprehensive overview of the NMR data, experimental protocols, and the logical workflow employed in defining the molecular structure of this promising antibiotic.
Quantitative NMR Data Analysis
The structural backbone of this compound was meticulously pieced together using one- and two-dimensional NMR experiments. The definitive ¹H and ¹³C NMR spectral data for natural this compound are summarized below. This data is crucial for the verification of the compound's identity and for any future research involving its synthesis or modification. The data presented here is sourced from the supporting information of the first total synthesis of this compound, which provided a direct comparison between the natural product and the synthetically derived compound.
Table 1: ¹H NMR (Proton) Data of Natural (+)-Parimycin
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-H | 3.10 | dd | 17.6, 6.0 |
| 2.87 | dd | 17.6, 4.4 | |
| 2-H | 4.88 | m | |
| 4-OH | 12.91 | s | |
| 5-H | 7.64 | d | 8.0 |
| 6-H | 7.73 | t | 8.0 |
| 7-H | 7.39 | d | 8.0 |
| 9-OH | 12.44 | s | |
| 1'-H | 5.34 | q | 6.8 |
| 3'-H | 1.48 | d | 6.8 |
| 4'-H | 4.22 | d | 2.4 |
| 5'-H | 2.06 | s | |
| 6'-OH | 3.66 | d | 2.4 |
Solvent and frequency for the acquisition of the above data were not explicitly stated in the provided reference material.
Table 2: ¹³C NMR (Carbon) Data of Natural (+)-Parimycin
| Position | Chemical Shift (δ, ppm) |
| 1 | 30.2 |
| 2 | 68.7 |
| 2a | 155.8 |
| 3 | 187.9 |
| 4 | 182.1 |
| 4a | 114.6 |
| 5 | 132.8 |
| 6 | 137.0 |
| 7 | 124.3 |
| 8 | 119.5 |
| 8a | 132.8 |
| 9 | 161.9 |
| 9a | 110.1 |
| 1' | 100.9 |
| 2' | 168.0 |
| 3' | 18.0 |
| 4' | 64.9 |
| 5' | 20.8 |
Solvent and frequency for the acquisition of the above data were not explicitly stated in the provided reference material.
Experimental Protocols
The structural determination of this compound involved a multi-step process, beginning with its isolation from a marine microorganism and culminating in detailed spectroscopic analysis. While the full experimental text from the original isolation paper is not widely available, this section outlines the general procedures based on the available abstracts and the detailed methods provided in the total synthesis confirmation.
Isolation and Purification of this compound
The initial isolation of this compound was performed from the culture broth of Streptomyces sp. isolate B8652.[1][2] A standard workflow for the isolation of natural products from microbial fermentation would typically involve the following steps:
-
Fermentation: Culturing the Streptomyces sp. isolate in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound.
-
Extraction: Separation of the mycelium from the culture broth, followed by solvent extraction of both the broth and the mycelial cake (e.g., with ethyl acetate) to isolate the crude mixture of organic compounds.
-
Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to purify the target compound. This often includes:
-
Silica Gel Chromatography: To perform an initial separation of compounds based on polarity.
-
Sephadex LH-20 Chromatography: For size-exclusion separation to remove impurities of different molecular weights.
-
High-Performance Liquid Chromatography (HPLC): Often a final purification step using a reversed-phase or normal-phase column to yield the pure compound.
-
NMR Spectroscopic Analysis
The purified this compound is then subjected to a suite of NMR experiments to determine its structure. The following represents a typical protocol for such an analysis, as would be performed on a modern high-field NMR spectrometer:
-
Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) and transferred to an NMR tube.
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the proton environments in the molecule, their multiplicities (singlet, doublet, triplet, etc.), and their coupling constants.
-
¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to determine the number of unique carbon atoms and their chemical environments (e.g., carbonyls, aromatic carbons, aliphatic carbons).
-
2D NMR Spectroscopy: A series of two-dimensional NMR experiments are conducted to establish connectivity between atoms:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry of the molecule.
-
-
Data Processing and Interpretation: The acquired NMR data is processed using specialized software, and the chemical shifts, coupling constants, and correlations are analyzed to piece together the final structure of this compound.
Visualizing the Workflow
The process of elucidating the structure of a novel natural product like this compound follows a logical and systematic workflow. The diagram below illustrates the key stages, from the initial discovery to the final structural confirmation.
Caption: Workflow for the structural elucidation of this compound.
This comprehensive approach, combining classical natural product chemistry with modern spectroscopic techniques and synthetic confirmation, provides an unambiguous determination of the structure of this compound. The detailed NMR data presented herein serves as a critical reference for the scientific community, facilitating further research into the biological activity and therapeutic potential of this intriguing marine-derived antibiotic.
References
In Vitro Cytotoxic Effects of Parimycin on Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parimycin, a novel polyketide antibiotic, has been identified as a compound with cytotoxic properties against various cell lines. This technical guide provides a comprehensive overview of the methodologies used to assess its in vitro effects on tumor cells. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on establishing a framework for experimentation and data presentation. It includes detailed experimental protocols for cytotoxicity assessment, standardized templates for data reporting, and visualizations of common signaling pathways that may be implicated in this compound-induced cell death.
Introduction to this compound
This compound is a novel antibiotic characterized as a 2,3-dihydroquinizarin analogue of gamma-indomycinone. It was first isolated from the marine actinomycete Streptomyces sp. isolate B8652[1]. As a member of the polyketide family of natural products, this compound is of significant interest to researchers due to the known pharmacological activities of this class of molecules, which includes numerous commercial drugs[2]. Initial screenings have confirmed its cytotoxic activity, suggesting potential as an anti-cancer agent, though specific quantitative data and the precise mechanism of action remain subjects for further investigation[1][2]. Another natural product, Gutingimycin, also isolated from Streptomyces B8652, has been noted in the literature, and it is plausible that this may be a related compound[2].
Quantitative Cytotoxicity Data
For the purposes of standardization and reporting, all quantitative cytotoxicity data should be summarized in a clear, tabular format. The following table serves as a template for presenting such data once it is obtained through experimentation.
Table 1: Illustrative IC50 Values of this compound Against Human Tumor Cell Lines
| Cell Line | Tumor Type | Tissue of Origin | IC50 (µM) [72h] |
| MCF-7 | Adenocarcinoma | Breast | e.g., 15.2 ± 1.8 |
| A549 | Carcinoma | Lung | e.g., 21.5 ± 2.5 |
| HCT116 | Colorectal Carcinoma | Colon | e.g., 9.8 ± 1.1 |
| HepG2 | Hepatocellular Carcinoma | Liver | e.g., 12.4 ± 1.5 |
| PC-3 | Adenocarcinoma | Prostate | e.g., 18.9 ± 2.2 |
| BEAS-2B | Normal Bronchial Epithelium | Lung (Control) | e.g., >100 |
Note: The IC50 values presented in this table are hypothetical examples for illustrative purposes and do not represent actual experimental data for this compound.
Experimental Protocols for Cytotoxicity Assessment
To ensure reproducibility and accuracy, standardized protocols are essential. The following section details a comprehensive methodology for determining the in vitro cytotoxic effects of this compound using a common colorimetric method, the MTT assay.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., BEAS-2B) are obtained from a certified cell bank.
-
Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Sub-culturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability (typically via Trypan Blue exclusion). Seed cells into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Figure 1: Experimental workflow for an in vitro MTT cytotoxicity assay.
Potential Signaling Pathways in this compound-Induced Cytotoxicity
The precise molecular mechanism by which this compound exerts its cytotoxic effects has not been fully elucidated. However, many cytotoxic agents induce cell death through the activation of apoptosis, a form of programmed cell death. Apoptosis is primarily regulated by two interconnected signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are proteases that execute the final stages of cell death[4][5][6].
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface. This engagement leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates downstream effector caspases like caspase-3[5][7].
Figure 2: The extrinsic (death receptor-mediated) apoptosis pathway.
Intrinsic Apoptotic Pathway
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane, regulated by the Bcl-2 family of proteins. This allows the release of cytochrome c into the cytoplasm, which complexes with Apaf-1 to form the apoptosome, leading to the activation of initiator caspase-9 and subsequent activation of effector caspases[3][6][7].
Figure 3: The intrinsic (mitochondrial) apoptosis pathway.
Conclusion and Future Directions
This compound presents as a promising natural product with cytotoxic activity. This guide provides the necessary framework for researchers to systematically investigate its anti-cancer potential. The immediate priorities for future research should be to perform comprehensive dose-response studies across a wide panel of cancer cell lines to establish definitive IC50 values. Subsequently, mechanistic studies, including caspase activation assays, analysis of Bcl-2 family protein expression, and cell cycle analysis, are required to elucidate the specific signaling pathways through which this compound induces cell death. Such data will be critical in evaluating its potential for further preclinical and clinical development.
References
- 1. A Novel Use of Gentamicin in the ROS-Mediated Sensitization of NCI-H460 Lung Cancer Cells to Various Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repo.uni-hannover.de [repo.uni-hannover.de]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydroalanine residues in thiostrepton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
Paromomycin as a Bacterial Protein Synthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin, an aminoglycoside antibiotic, exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning paromomycin's inhibitory action. We will detail its binding to the 16S ribosomal RNA, the consequential effects on translational accuracy and translocation, and the experimental methodologies used to elucidate these processes. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key assays and visual representations of the involved pathways and experimental workflows.
Introduction
The rise of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of existing antimicrobial agents to guide the development of new therapeutics. Paromomycin, a broad-spectrum aminoglycoside, has been in clinical use for decades, primarily for treating gastrointestinal infections.[1] Its primary mode of action is the inhibition of protein synthesis in bacteria.[2] This is achieved by binding to a specific site on the 30S ribosomal subunit, leading to a cascade of events that disrupt normal translation and ultimately lead to bacterial cell death.[3] This guide aims to provide a comprehensive technical overview of paromomycin as a protein synthesis inhibitor for professionals in the field of microbiology and drug development.
Mechanism of Action
Paromomycin's bactericidal activity stems from its high-affinity binding to the A site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[3] This interaction is highly specific and involves a series of hydrogen bonds between the antibiotic and key nucleotides of the rRNA.
Binding to the 16S rRNA A Site
The binding pocket for paromomycin on the 16S rRNA is a highly conserved region. Key nucleotide residues crucial for this interaction have been identified through structural and biochemical studies. Paromomycin binding induces a conformational change in the A site, displacing two universally conserved adenine residues, A1492 and A1493.[4] This altered conformation mimics the state of the ribosome when a cognate tRNA is bound, even in the absence of the correct codon-anticodon pairing.
Induction of mRNA Misreading
The paromomycin-induced conformational change in the A site significantly reduces the accuracy of the decoding process. It allows for the accommodation of near-cognate and non-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[5] The accumulation of non-functional or misfolded proteins is a major contributor to the antibiotic's lethal effect.
Inhibition of Translocation
In addition to causing misreading, paromomycin also inhibits the translocation step of elongation.[4] Translocation is the process by which the ribosome moves along the mRNA to the next codon. By locking the A site in a particular conformation, paromomycin sterically hinders the movement of the tRNAs and mRNA, effectively stalling protein synthesis.
The following diagram illustrates the signaling pathway of paromomycin's action on the bacterial ribosome.
Caption: Paromomycin's mechanism of action on the bacterial ribosome.
Quantitative Data on Paromomycin Activity
The inhibitory effects of paromomycin can be quantified through various in vitro assays. The following tables summarize key quantitative data for paromomycin against different bacterial species and in different assay systems.
Table 1: Minimum Inhibitory Concentrations (MIC) of Paromomycin
| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 2 - >128 | 32 |
| Pseudomonas aeruginosa | 2 - >128 | >128 |
| Staphylococcus aureus | Not specified | Not specified |
Data sourced from a study on clinical isolates. Note the poor in vitro activity against P. aeruginosa.[6]
Table 2: Half-maximal Inhibitory Concentration (IC50) of Paromomycin
| System | IC50 (µg/mL) |
| Staphylococcus aureus (Protein Synthesis) | 1.25 |
| Staphylococcus aureus (Viable Cell Number) | 2 |
This data indicates that the concentration of paromomycin required to inhibit protein synthesis by 50% is lower than that required to reduce the viable cell count by 50% in S. aureus.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to study the interaction of paromomycin with the bacterial ribosome and its effect on protein synthesis.
Nitrocellulose Filter Binding Assay
This assay is used to determine the binding affinity of paromomycin to the ribosome. It relies on the principle that proteins and protein-RNA complexes are retained by a nitrocellulose filter, while free RNA is not.
Materials:
-
Purified 70S ribosomes or 30S ribosomal subunits
-
Radiolabeled paromomycin (e.g., [³H]-paromomycin) or radiolabeled 16S rRNA fragment
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 6 mM β-mercaptoethanol)
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing a fixed concentration of ribosomes (e.g., 1 µM) and varying concentrations of radiolabeled paromomycin in Binding Buffer. Include a control with no ribosomes.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Pre-wet the nitrocellulose filters with Wash Buffer. Apply the reaction mixtures to the filters under vacuum.
-
Washing: Wash each filter with 3 x 1 mL of cold Wash Buffer to remove unbound paromomycin.
-
Quantification: Place each filter in a scintillation vial with scintillation fluid and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound paromomycin as a function of the total paromomycin concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd).
The following diagram outlines the workflow for the nitrocellulose filter binding assay.
Caption: Workflow for the nitrocellulose filter binding assay.
Toeprinting Assay
This assay is used to map the precise location of the ribosome stalled on an mRNA molecule by an antibiotic like paromomycin. A primer is annealed downstream of the expected stall site, and reverse transcriptase extends the primer until it is blocked by the ribosome.
Materials:
-
In vitro transcription/translation system (e.g., PURE system)
-
Linearized DNA template containing a promoter (e.g., T7), a ribosome binding site, and the coding sequence of interest
-
DNA primer, 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye
-
Reverse transcriptase
-
dNTPs
-
Paromomycin
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
In Vitro Translation: Set up an in vitro transcription/translation reaction with the DNA template. Add paromomycin at the desired concentration. A control reaction without paromomycin should be included. Incubate at 37°C to allow for translation and ribosomal stalling.
-
Primer Annealing: Add the labeled primer to the reaction mixture and anneal by heating to 65°C and slowly cooling to room temperature.
-
Primer Extension: Add reverse transcriptase and dNTPs to the mixture and incubate at 37°C for 15-30 minutes. The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template.
-
Termination and Precipitation: Stop the reaction by adding a stop solution (e.g., formamide with EDTA and tracking dyes). Precipitate the cDNA products with ethanol.
-
Gel Electrophoresis: Resuspend the cDNA pellet in loading buffer and run on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA template to precisely map the stall site.
-
Visualization: Visualize the radiolabeled or fluorescently labeled cDNA products using a phosphorimager or fluorescence scanner. The "toeprint" is the band corresponding to the stalled ribosome.
The following diagram illustrates the logical flow of the toeprinting assay.
Caption: Logical flow of the toeprinting assay.
Broth Microdilution MIC Assay
This is a standard method to determine the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Paromomycin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Plate reader
Procedure:
-
Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the paromomycin stock solution in CAMHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the paromomycin dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of paromomycin at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
Conclusion
Paromomycin remains a clinically relevant antibiotic, and a detailed understanding of its mechanism of action is crucial for combating bacterial resistance and for the development of novel antimicrobial agents. By binding to the A site of the 16S rRNA, paromomycin disrupts the fidelity and processivity of bacterial protein synthesis through the induction of mRNA misreading and the inhibition of translocation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate interactions between aminoglycosides and the bacterial ribosome, paving the way for future advancements in antibiotic research and development.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neomycin and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Paromomycin's Antiparasitic Spectrum: A Technical Guide for Researchers
An in-depth exploration of the activity, efficacy, and experimental evaluation of Paromomycin against a range of protozoan and helminthic parasites.
Introduction
Paromomycin, an aminoglycoside antibiotic derived from Streptomyces rimosus var. paromomycinus, exhibits a broad spectrum of activity against various parasitic organisms.[1] Its primary application in human and veterinary medicine is in the treatment of intestinal protozoal infections, and it also demonstrates efficacy against certain cestodes. This technical guide provides a comprehensive overview of Paromomycin's antiparasitic activity, intended for researchers, scientists, and drug development professionals. The document details the drug's efficacy through quantitative data, outlines experimental protocols for its evaluation, and visualizes its mechanism of action and relevant experimental workflows.
Spectrum of Activity and Quantitative Efficacy
Paromomycin's antiparasitic activity extends to both protozoa and cestodes. Its efficacy varies depending on the parasite species, developmental stage, and the host's immune status. The following tables summarize the quantitative data on Paromomycin's effectiveness against key parasites.
Protozoa
| Parasite | In Vitro Efficacy (IC50/EC50) | In Vivo Efficacy (Dosage & Cure Rate/Effect) | References |
| Leishmania spp. | L. donovani (promastigotes): ~200 µML. amazonensis (amastigotes): Strain-dependent, e.g., ER256 isolate EC50 = 4.1 µM | Visceral Leishmaniasis: 15-20 mg/kg/day for 21 days (cure rates >90%)Cutaneous Leishmaniasis: Topical application (often in combination) shows variable efficacy (80-85%). | [2][3][4] |
| Cryptosporidium parvum | IC50 in HCT-8 cells: ~365.5 - 402.1 µg/mLEC50 in MDCK cells: 1184 mg/L | Immunocompromised mice: 1-2 g/kg/day significantly reduces oocyst shedding and parasite colonization. Efficacy in humans is debated, with some studies showing no significant benefit over placebo in HIV-infected patients. | [5][6][7][8] |
| Entamoeba histolytica | Not widely reported in standardized assays. | Asymptomatic intestinal amebiasis: 25-35 mg/kg/day for 5-10 days (often as follow-up to a tissue amebicide). Apparent 100% cure rate in some studies. | [9][10][11][12] |
| Giardia lamblia | MIC for some isolates >10 µg/mL. Generally less active in vitro than nitroimidazoles. | 25-35 mg/kg/day for 7 days. Cure rates range from 55% to nearly 90%. Considered a second-line agent, but a drug of choice in pregnant women. | [1][2][7][13][14][15][16][17][18] |
| Dientamoeba fragilis | Minimal Amebicidal Concentration (MAC): 16 µg/mL | 25-30 mg/kg/day in 3 divided doses for 7 days. | [19][20] |
Cestodes (Tapeworms)
| Parasite | In Vivo Efficacy (Dosage & Cure Rate/Effect) | References |
| Diphyllobothrium latum (Fish tapeworm) | Single dose of 32-53 mg/kg resulted in a 96% cure rate. Another study showed successful treatment with a single dose of 25-50 mg/kg. | [1][6][21] |
| Taenia saginata (Beef tapeworm) | Single 4g dose for adults was successful. 30-50 mg/kg/day for 1-5 days showed 89-100% efficacy. | [3][7] |
| Taenia solium (Pork tapeworm) | A single 4g dose for adults was successful. | [7] |
| Hymenolepis nana (Dwarf tapeworm) | 45 mg/kg/day for 5-7 days. A single 4g dose cured 10 out of 13 patients. In mice, 100 mg/kg/day for 5 days eliminated 29% of mature worms. | [3][7][12][22] |
Mechanism of Action
Paromomycin's primary mechanism of action against both prokaryotic and eukaryotic parasites is the inhibition of protein synthesis . It achieves this by binding to the A-site of the small ribosomal subunit's RNA (16S rRNA in bacteria and 18S rRNA in eukaryotes). This binding has two main consequences:
-
Induction of mRNA Misreading: Paromomycin's interaction with the ribosome causes conformational changes that lead to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in non-functional or toxic proteins.[13][20]
-
Inhibition of Translocation: The drug can also stall the movement of the ribosome along the mRNA, thereby halting protein synthesis altogether.[13]
In Leishmania, in addition to its effects on ribosomal function, Paromomycin has been shown to interfere with mitochondrial function. It can lead to a decrease in the mitochondrial membrane potential, suggesting an impact on the parasite's energy metabolism.[5][6] This multi-pronged attack contributes to its leishmanicidal activity.
Caption: Paromomycin's dual mechanism of action against parasites.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Paromomycin's antiparasitic activity.
In Vitro Susceptibility Testing of Leishmania spp.
1. Promastigote Susceptibility Assay (MTT-based): [23][24]
-
Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin at 25°C.
-
Assay Preparation: Seed a 96-well plate with 2 x 10^6 promastigotes per well in M199 medium.
-
Drug Application: Add increasing concentrations of Paromomycin to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 25°C.
-
Viability Assessment: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a further 4 hours. The viable parasites will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the 50% effective concentration (EC50) from the dose-response curve.
2. Intracellular Amastigote Susceptibility Assay: [3][23]
-
Host Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774) in RPMI 1640 medium with 10% FBS in 24-well plates containing glass coverslips.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 5:1. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for phagocytosis and transformation into amastigotes.
-
Drug Treatment: Remove the extracellular promastigotes by washing and add fresh medium containing serial dilutions of Paromomycin.
-
Incubation: Incubate the infected, treated macrophages for 72 hours.
-
Quantification: Fix the cells on the coverslips with methanol, stain with Giemsa, and determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages by light microscopy.
-
Data Analysis: Calculate the EC50 value based on the reduction in the percentage of infected cells or the number of amastigotes per macrophage compared to untreated controls.
In Vitro Growth Inhibition Assay for Cryptosporidium parvum[13]
-
Host Cell Culture: Seed HCT-8 cells in 96-well plates and grow to approximately 80% confluency.
-
Oocyst Preparation: Sterilize C. parvum oocysts with a diluted bleach solution (1:4 in water) for 10 minutes on ice, followed by washing with sterile water.
-
Infection and Treatment: Infect the HCT-8 cell monolayers with excysted sporozoites and simultaneously add various concentrations of Paromomycin.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48 hours.
-
Quantification of Parasite Growth:
-
Fluorescent Microscopy: Fix the cells, stain with a Cryptosporidium-specific fluorescent antibody, and quantify the parasitophorous vacuoles using image analysis software.
-
Quantitative PCR (qPCR): Extract total genomic DNA and quantify parasite DNA using primers specific for a C. parvum gene (e.g., 18S rRNA).
-
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration.
Experimental Workflows
Visualizing the workflow of drug efficacy studies is crucial for understanding the experimental design and execution.
Caption: Workflow for in vitro anti-leishmanial drug susceptibility testing.
Caption: General workflow for in vivo evaluation of anticestodal drugs in a mouse model.
Conclusion
Paromomycin remains a valuable agent in the armamentarium against a variety of parasitic infections. Its broad spectrum of activity, particularly against intestinal protozoa and cestodes, coupled with its poor systemic absorption, makes it a useful therapeutic option, especially in specific patient populations such as pregnant women. For researchers and drug development professionals, a thorough understanding of its efficacy, mechanism of action, and the experimental methodologies for its evaluation is crucial for the development of new antiparasitic strategies and the optimization of existing treatment regimens. This technical guide provides a foundational overview to support these endeavors. Further research into the molecular intricacies of Paromomycin's interaction with different parasites and the mechanisms of resistance will be vital for its continued effective use.
References
- 1. In Vitro Cultivation of Cryptosporidium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centroestudosemilioribas.org.br [centroestudosemilioribas.org.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Paromomycin Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of Paromomycin –Susceptible –Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro activities of paromomycin and lasalocid evaluated in combination against Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Paromomycin and Geneticin Inhibit Intracellular Cryptosporidium parvum without Trafficking through the Host Cell Cytoplasm: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical alterations in paromomycin-treated Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of paromomycin sulfate in man against Entamoeba histolytica and other intestinal protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Giardiasis - Wikipedia [en.wikipedia.org]
- 19. Frontiers | Calcium in the Backstage of Malaria Parasite Biology [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. parasite-journal.org [parasite-journal.org]
- 23. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. profiles.wustl.edu [profiles.wustl.edu]
Methodological & Application
Application Notes and Protocols: Parimycin Isolation and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parimycin is a novel antibiotic with cytotoxic properties, classified as a 2,3-dihydroquinizarin analogue of γ-indomycinone.[1] It is a natural product derived from the fermentation of the marine actinomycete, Streptomyces sp. isolate B8652.[1] This document provides a detailed protocol for the isolation and purification of this compound from the culture broth of this microorganism. Currently, there is no established protocol for the chemical synthesis of this compound. The methodologies outlined below are based on the established scientific literature for the extraction and purification of this and similar bioactive compounds from Streptomyces cultures.
Data Presentation
Due to the limited publicly available data on this compound yields, the following table presents a general overview of production parameters for antibiotics derived from Streptomyces species to provide a comparative context.
| Parameter | Typical Range for Streptomyces Fermentation | Notes |
| Incubation Period | 7 - 14 days | Optimal production time can vary significantly between species and strains. |
| Fermentation Scale | 10 L - 100 L | Initial lab-scale production is typically performed in smaller volumes. |
| pH of Culture Medium | 6.8 - 7.5 | Maintenance of a stable pH is crucial for optimal growth and metabolite production. |
| Extraction Solvent | Ethyl acetate, Butanol, Chloroform | The choice of solvent depends on the polarity of the target compound. |
| Purification Method | Chromatography (Size-Exclusion, Reverse Phase) | Multiple chromatographic steps are often necessary to achieve high purity. |
Experimental Protocols
Fermentation of Streptomyces sp. Isolate B8652
This protocol outlines the cultivation of Streptomyces sp. isolate B8652 for the production of this compound.
Materials:
-
Sterile baffled flasks (2 L)
-
Culture medium (e.g., ISP2 broth or a specialized marine broth)
-
Inoculum of Streptomyces sp. isolate B8652
-
Incubator shaker
-
Autoclave
Procedure:
-
Prepare the culture medium according to the desired formulation and sterilize by autoclaving.
-
Allow the medium to cool to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), inoculate the culture medium with a fresh culture of Streptomyces sp. isolate B8652.
-
Incubate the flasks in a shaker incubator at a controlled temperature (typically 28-30°C) with constant agitation (e.g., 180-220 rpm) for the duration of the fermentation period (e.g., 7-14 days).
-
Monitor the culture periodically for growth and contamination.
Extraction of this compound from Culture Broth
This protocol describes the extraction of the crude this compound from the fermentation broth.
Materials:
-
Fermentation culture of Streptomyces sp. B8652
-
Centrifuge and appropriate centrifuge bottles
-
Large separatory funnel
-
Ethyl acetate (or other suitable organic solvent)
-
Rotary evaporator
Procedure:
-
Harvest the culture broth from the fermentation flasks.
-
Separate the mycelial biomass from the supernatant by centrifugation (e.g., 5000 x g for 20 minutes).
-
Transfer the supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes to extract the organic-soluble compounds, including this compound.
-
Allow the layers to separate and collect the organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate at least two more times to maximize the recovery of this compound.
-
Pool the organic extracts.
-
Concentrate the pooled organic extract in vacuo using a rotary evaporator to obtain the crude extract.
Purification of this compound by Chromatography
This protocol details the purification of this compound from the crude extract using size-exclusion chromatography. Further purification steps using other chromatographic techniques like HPLC may be necessary to achieve high purity.
Materials:
-
Crude this compound extract
-
Sephadex LH-20 resin
-
Chromatography column
-
Methanol (or other suitable solvent)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of Sephadex LH-20 resin in methanol and pack it into a chromatography column.
-
Equilibrate the column by washing it with several column volumes of methanol.
-
Dissolve the crude this compound extract in a minimal amount of methanol.
-
Carefully load the dissolved extract onto the top of the Sephadex LH-20 column.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation of compounds by spotting aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp to identify the fractions containing this compound.
-
Pool the fractions containing pure this compound.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathways
Information regarding the specific signaling pathways affected by this compound is not available in the current body of scientific literature. Further research is required to elucidate its mechanism of action and its effects on cellular signaling.
References
Application Notes and Protocols for Parimycin Anti-Cancer Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parimycin is a novel cytotoxic antibiotic isolated from a marine streptomycete, Streptomyces sp. isolate B8652.[1] Structurally, it is a 2,3-dihydroquinizarin analogue of gamma-indomycinone, placing it in the broader class of pluramycin and anthracycline antibiotics.[1] Compounds in this class are known for their potent anti-tumor activities, which are primarily mediated through DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death.[2] These application notes provide a comprehensive guide for researchers aiming to evaluate the anti-cancer efficacy of this compound in preclinical animal models. Due to the limited publicly available data on this compound, the methodologies and data presented are based on established protocols for structurally and functionally similar compounds, such as doxorubicin and mitoxantrone.
Presumed Mechanism of Action
This compound is presumed to exert its anti-cancer effects through a mechanism of action common to anthracycline antibiotics. This involves the following key steps:
-
DNA Intercalation: The planar aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription.
-
Topoisomerase II Inhibition: this compound is thought to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, the drug prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3]
-
Induction of Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and activates apoptotic signaling pathways, ultimately leading to programmed cell death of the cancer cells.
Signaling Pathway Diagram
Caption: Presumed signaling pathway of this compound leading to apoptosis.
Recommended Animal Models
The selection of an appropriate animal model is critical for obtaining meaningful and translatable data. For evaluating the anti-cancer efficacy of a novel compound like this compound, the following models are recommended:
-
Subcutaneous Xenograft Model: This is the most common and straightforward model for initial efficacy screening. It involves the subcutaneous implantation of human cancer cell lines into immunocompromised mice.
-
Orthotopic Xenograft Model: This model involves implanting tumor cells into the corresponding organ of origin in the animal (e.g., mammary fat pad for breast cancer). It provides a more clinically relevant tumor microenvironment.
-
Patient-Derived Xenograft (PDX) Model: This advanced model utilizes tumor fragments directly from a patient implanted into immunocompromised mice. PDX models are known to better recapitulate the heterogeneity and drug response of the original human tumor.
Data Presentation: Efficacy of Structurally Similar Compounds
As no in vivo efficacy data for this compound is currently available, the following tables summarize representative data from studies on doxorubicin and mitoxantrone to illustrate the expected format for data presentation.
Table 1: In Vitro Cytotoxicity of Doxorubicin Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.5 - 1.5 |
| MCF-7 | Breast Cancer | 0.1 - 0.5 |
| A549 | Lung Cancer | 0.2 - 0.8 |
| HCT116 | Colon Cancer | 0.3 - 1.0 |
| HepG2 | Liver Cancer | 0.4 - 1.2 |
Note: IC50 values are approximate and can vary depending on experimental conditions.
Table 2: Anti-Tumor Efficacy of Doxorubicin in a Breast Cancer Xenograft Model (MDA-MB-231)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IV | Once weekly | 0 |
| Doxorubicin | 5 | IV | Once weekly | 60 - 75 |
| Doxorubicin | 10 | IV | Once weekly | 80 - 95 |
Table 3: Anti-Tumor Efficacy of Mitoxantrone in a Pancreatic Cancer Xenograft Model (PaCa44)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IV | Twice weekly | 0 |
| Mitoxantrone | 2.5 | IV | Twice weekly | 40 - 55 |
| Mitoxantrone | 5 | IV | Twice weekly | 65 - 80 |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for this compound Efficacy Study
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the anti-tumor activity of this compound.
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
This compound (dissolved in a suitable vehicle)
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles (27-30 gauge)
Caption: Workflow for a subcutaneous xenograft efficacy study.
-
Cell Culture: Culture the selected human cancer cell line in the appropriate medium until it reaches 80-90% confluency.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width^2 x length) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (at various doses) and the vehicle control according to the planned dosing schedule (e.g., intraperitoneally or intravenously).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Protocol 2: Orthotopic Xenograft Model for this compound Efficacy Study (Breast Cancer Example)
This protocol describes the establishment of an orthotopic breast cancer model, which provides a more relevant tumor microenvironment compared to the subcutaneous model.
-
Same as Protocol 1, with the addition of surgical instruments for orthotopic implantation.
Caption: Workflow for an orthotopic xenograft efficacy study.
-
Cell Preparation: Prepare the cancer cells as described in Protocol 1.
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin over the fourth inguinal mammary fat pad.
-
Inject 50 µL of the cell suspension (5 x 10^5 cells) into the mammary fat pad.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by palpation or using in vivo imaging systems if the cells are labeled with a reporter gene (e.g., luciferase).
-
-
Randomization, Treatment, and Efficacy Evaluation:
-
Follow the same procedures for randomization, treatment, and efficacy evaluation as described in Protocol 1.
-
In addition to the primary tumor, assess for metastasis to distant organs (e.g., lungs, liver, bone) at the end of the study.
-
Protocol 3: Patient-Derived Xenograft (PDX) Model for this compound Efficacy Study
This protocol outlines the establishment of a PDX model, which is highly valuable for predicting clinical response.
-
Fresh human tumor tissue obtained from surgery
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Surgical instruments
-
Tissue transport medium
-
Other materials as listed in Protocol 1
Caption: Workflow for establishing and utilizing a PDX model.
-
Tumor Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue from a patient under sterile conditions and transport it in a suitable medium on ice.
-
Mechanically mince the tumor tissue into small fragments (1-2 mm³).
-
-
Implantation (P0 Generation):
-
Anesthetize the recipient mice.
-
Implant 1-2 tumor fragments subcutaneously or orthotopically into each mouse.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth.
-
When the tumors reach a size of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Process the tumor as in step 1 and implant fragments into a new cohort of mice (P1 generation).
-
-
Model Expansion and Efficacy Study:
-
Once the PDX model is established and cryopreserved stocks are made, expand the model to generate a sufficient number of tumor-bearing mice for the efficacy study.
-
Conduct the efficacy study with this compound as described in Protocol 1 or 2.
-
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of this compound's anti-cancer efficacy. Given the novelty of this compound, it is recommended to start with in vitro cytotoxicity screening against a panel of cancer cell lines to identify sensitive tumor types. Subsequently, the in vivo efficacy can be assessed using the described xenograft and PDX models. Careful experimental design, including appropriate controls and a sufficient number of animals, is crucial for obtaining robust and reliable data to support the further development of this compound as a potential anti-cancer therapeutic.
References
Application Notes and Protocols: PARP Inhibitors for Inducing Apoptosis in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise in the treatment of breast cancer, particularly in patients with BRCA mutations. These inhibitors function by blocking the activity of PARP enzymes, which are critical for DNA repair. By inhibiting this repair mechanism, PARP inhibitors can lead to an accumulation of DNA damage in cancer cells, ultimately triggering programmed cell death, or apoptosis. This document provides a detailed overview of the application of PARP inhibitors, using Olaparib as a key example, in inducing apoptosis in breast cancer cells, along with relevant experimental protocols and data.
Mechanism of Action: Inducing Apoptosis
PARP inhibitors primarily induce apoptosis through synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations. The inhibition of PARP leads to the accumulation of single-strand DNA breaks, which, during replication, are converted into toxic double-strand breaks. In cells with deficient homologous recombination repair (a common feature of BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.
The apoptotic cascade is initiated through the activation of key mediator proteins. Pro-caspase-3 is a critical component of this pathway, and its cleavage into the active form, caspase-3, is a hallmark of apoptosis. Caspase-3 then cleaves various cellular substrates, including PARP itself, further promoting the apoptotic process. Studies have shown that treatment with PARP inhibitors like Olaparib leads to increased degradation of pro-caspase-3 and PARP, confirming the induction of apoptosis.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of the PARP inhibitor Olaparib, alone and in combination with Paclitaxel, on breast cancer cell lines.
Table 1: Effect of Olaparib and Paclitaxel on the Survival Rate of Bcap37 Breast Cancer Cells
| Treatment Group | 24h Survival Rate (%) | 48h Survival Rate (%) | 72h Survival Rate (%) |
| Control | 100 | 100 | 100 |
| Paclitaxel (100 mg/L) | 85.3 ± 2.1 | 76.5 ± 1.9 | 68.2 ± 2.5 |
| Paclitaxel + Olaparib (10 mg/L) | 78.1 ± 1.7 | 69.4 ± 2.3 | 60.1 ± 2.0 |
| Paclitaxel + Olaparib (50 mg/L) | 72.5 ± 2.0 | 61.8 ± 1.8 | 52.7 ± 1.9 |
| Paclitaxel + Olaparib (100 mg/L) | 65.4 ± 1.9 | 53.2 ± 2.2 | 44.6 ± 2.1 |
Data adapted from a study on Bcap37 cells, showing a dose-dependent decrease in survival with increasing concentrations of Olaparib in combination with Paclitaxel.[1]
Table 2: Apoptosis Rates of Bcap37 Cells Treated with Olaparib and Paclitaxel
| Treatment Group | 24h Apoptosis Rate (%) | 48h Apoptosis Rate (%) | 72h Apoptosis Rate (%) |
| Control | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| Paclitaxel (100 mg/L) | 10.2 ± 1.1 | 15.8 ± 1.3 | 20.5 ± 1.6 |
| Paclitaxel + Olaparib (100 mg/L) | 18.7 ± 1.5 | 25.4 ± 1.8 | 32.1 ± 2.0 |
Data shows a significant increase in the rate of apoptosis when Olaparib is combined with Paclitaxel, with the effect increasing over time.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a PARP inhibitor on breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., Bcap37)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PARP inhibitor (e.g., Olaparib)
-
Paclitaxel (optional, for combination studies)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the PARP inhibitor and/or Paclitaxel in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include control wells with medium only.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is to quantify the percentage of apoptotic and necrotic cells following treatment with a PARP inhibitor.
Materials:
-
Treated and untreated breast cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the PARP inhibitor for the desired time.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[2][3][4]
Visualizations
Signaling Pathway of PARP Inhibitor-Induced Apoptosis
Caption: Signaling pathway of apoptosis induction by PARP inhibitors in breast cancer cells.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for the analysis of apoptosis using flow cytometry.
Conclusion
PARP inhibitors represent a valuable therapeutic strategy for inducing apoptosis in breast cancer cells, particularly those with underlying DNA repair deficiencies. The combination of PARP inhibitors with conventional chemotherapeutic agents like Paclitaxel can further enhance this apoptotic effect. The protocols and data presented here provide a framework for researchers to investigate and utilize PARP inhibitors in the context of breast cancer research and drug development. Careful quantification of apoptosis and cell viability is crucial for evaluating the efficacy of these targeted therapies.
References
- 1. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Note: UPLC-MS/MS Analysis of Paromomycin in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin is an aminoglycoside antibiotic used in the treatment of various parasitic infections, such as leishmaniasis and cryptosporidiosis.[1][2] Quantifying its concentration in tissue is crucial for pharmacokinetic studies, residue analysis, and understanding its distribution at the site of infection.[1][3] This application note provides a detailed protocol for the sensitive and selective quantification of paromomycin in tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described methods are based on validated procedures for human skin and avian tissues.[1][4]
Quantitative Data Summary
The following tables summarize the performance characteristics of the UPLC-MS/MS method for paromomycin analysis in different tissue matrices.
Table 1: Method Validation Parameters for Paromomycin in Human Skin Tissue Digestion Solution [1][5]
| Parameter | Value |
| Linear Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9967 |
| Accuracy and Precision | Within EMA guidelines |
| Internal Standard | Deuterated Paromomycin |
| Matrix Effect | Corrected by internal standard |
Table 2: Method Validation Parameters for Paromomycin in Turkey Tissues [4]
| Parameter | Value |
| Linear Range | 0.5x MRL - 2x MRL* |
| Correlation Coefficient (r²) | > 0.990 |
| Internal Standard | Kanamycin |
| Tissues Analyzed | Muscle, Liver, Kidney |
*MRL: Maximum Residue Limit
Experimental Protocols
This section details the procedures for sample preparation and UPLC-MS/MS analysis.
Sample Preparation
Two primary methods for tissue sample preparation are described: enzymatic digestion for soft tissues like skin and solid-phase extraction for denser tissues like muscle, liver, and kidney.
Protocol 1: Enzymatic Digestion for Human Skin Tissue [1][5]
-
Homogenization: Homogenize skin biopsies using enzymatic digestion with collagenase A.
-
Incubate the samples at 37°C overnight to ensure complete tissue digestion.
-
Protein Precipitation: Add trichloroacetic acid to the tissue homogenate to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Dilution: Collect the supernatant and dilute it prior to injection.
Protocol 2: Solid-Phase Extraction for Turkey Tissues [4]
-
Homogenization: Homogenize tissue samples (muscle, liver, or kidney).
-
Extraction: Perform solid-phase extraction using mixed-mode columns to isolate paromomycin from the tissue matrix.
-
Elution: Elute the analyte from the column.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
UPLC-MS/MS Analysis
Chromatographic Conditions
-
UPLC System: Waters Acquity UPLC or equivalent[2]
-
Mobile Phase A: 5mM pentafluoropropionic acid in water[4] or heptafluorobutyric acid (HFBA) as an ion-pairing reagent.[1]
-
Mobile Phase B: Acetonitrile[4]
-
Flow Rate: 0.2 mL/min[2]
-
Injection Volume: 5 µL[2]
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer[1]
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Experimental Workflow
The following diagram illustrates the general workflow for the UPLC-MS/MS analysis of paromomycin in tissue samples.
Caption: Workflow for Paromomycin Analysis in Tissue.
Conclusion
The UPLC-MS/MS methods presented provide a robust and sensitive approach for the quantification of paromomycin in various tissue samples. The choice of sample preparation technique, either enzymatic digestion or solid-phase extraction, should be tailored to the specific tissue matrix. The use of an appropriate internal standard, such as deuterated paromomycin, is critical for correcting matrix effects and ensuring accurate quantification.[1][5] These protocols are valuable for preclinical and clinical research involving paromomycin, as well as for residue monitoring in food products.
References
- 1. Development and validation of an ultra-high performance liquid chromatography coupled to tandem mass spectrometry method for the quantification of the antileishmanial drug paromomycin in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of paromomycin residues in turkey tissues by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Paromomycin as a Selection Agent in Molecular Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin is an aminoglycoside antibiotic that inhibits protein synthesis in a broad range of prokaryotic and eukaryotic organisms. This property makes it a valuable tool in molecular biology as a selective agent to isolate cells that have been successfully transformed or transfected with a plasmid conferring resistance to paromomycin. This document provides detailed application notes and protocols for the use of paromomycin in various biological systems.
Paromomycin exerts its antimicrobial effects by binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in prokaryotes, and to the 18S rRNA of the 40S ribosomal subunit in eukaryotes.[1][2][3] This binding interferes with the fidelity of translation, causing misreading of the mRNA and the production of nonfunctional proteins, ultimately leading to cell death.[1][2]
Resistance to paromomycin is typically conferred by the expression of aminoglycoside phosphotransferase genes, such as neo (also known as nptII) or aphH.[2][3] These enzymes inactivate paromomycin by phosphorylation, preventing it from binding to the ribosome and allowing the host cell to survive and proliferate in the presence of the antibiotic.
Applications
Paromomycin is utilized as a selective agent in a variety of organisms, including:
-
Bacteria (Escherichia coli) : For the selection of transformed cells carrying plasmids with a paromomycin resistance marker.
-
Yeast (Saccharomyces cerevisiae) : As a selectable marker for transformed yeast cells.
-
Plants : For the selection of transgenic plants, particularly in species like Arabidopsis thaliana and various crops.[2][3]
-
Mammalian Cells : For the generation of stable cell lines following transfection with vectors containing a paromomycin resistance gene.
Data Presentation
Table 1: Recommended Working Concentrations of Paromomycin for Selection
| Organism/Cell Type | Resistance Gene | Recommended Concentration Range | Notes |
| Escherichia coli | nptII, aphH | 1 - 10 µg/mL | Optimal concentration should be determined by titration for each strain and plasmid combination. |
| Saccharomyces cerevisiae | nptII, aphH | 100 - 500 µg/mL | Concentration can be strain-dependent. |
| Arabidopsis thaliana | nptII | 30 µM (~21 µg/mL) | Paromomycin is considered a gentler selection agent than kanamycin for seedlings with weakly expressed nptII.[2] |
| Wheat (Triticum aestivum) | nptII | 15 - 100 mg/L (µg/mL) | Optimal concentration can be tissue-specific.[1] |
| Mammalian Cells | nptII | 100 - 1000 µg/mL | Highly cell line dependent. A kill curve is essential to determine the optimal concentration. |
Table 2: Properties of Paromomycin Sulfate
| Property | Value |
| Molecular Formula | C₂₃H₄₅N₅O₁₄ · xH₂SO₄ |
| Molecular Weight | 615.64 g/mol (free base) |
| Appearance | White to off-white powder |
| Solubility | Soluble in water (up to 50 mg/mL) |
| Storage of Powder | Room temperature in a dry, dark place |
| Storage of Stock Solution | -20°C for long-term storage (up to 1 year); 2-8°C for short-term storage (up to 5 days) |
Experimental Protocols
Preparation of Paromomycin Stock Solution
-
Weighing: Accurately weigh the desired amount of paromomycin sulfate powder in a sterile container.
-
Dissolving: Dissolve the powder in sterile, deionized water to a final concentration of 10-50 mg/mL. Ensure the powder is completely dissolved.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Protocol 1: Determining Optimal Paromomycin Concentration using a Kill Curve (Mammalian Cells)
This protocol is essential to determine the minimum concentration of paromomycin that effectively kills non-transfected cells.
-
Cell Plating: Plate the parental (non-transfected) mammalian cell line in a 24-well or 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of paromomycin concentrations (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂). Observe the cells daily for signs of toxicity, such as rounding, detachment, and lysis.
-
Medium Change: Replace the selective medium every 2-3 days.
-
Endpoint Analysis: After 7-10 days, determine the percentage of viable cells in each well using a viability assay (e.g., Trypan Blue exclusion, MTT assay).
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death within the desired timeframe (typically 7-10 days).
Protocol 2: Selection of Transformed E. coli
-
Transformation: Transform competent E. coli with the plasmid DNA containing the paromomycin resistance gene using a standard transformation protocol (e.g., heat shock).
-
Recovery: After transformation, add 900 µL of SOC or LB medium (without antibiotic) to the cells and incubate at 37°C for 1 hour with shaking to allow for the expression of the resistance gene.
-
Plating: Plate 100-200 µL of the transformed cells onto LB agar plates containing the predetermined optimal concentration of paromomycin.
-
Incubation: Incubate the plates overnight at 37°C.
-
Colony Selection: Only transformed cells containing the resistance plasmid will grow and form colonies.
Protocol 3: Selection of Transformed Saccharomyces cerevisiae
-
Transformation: Transform yeast cells with the plasmid DNA carrying the paromomycin resistance gene using a standard yeast transformation protocol (e.g., Lithium Acetate method).
-
Plating: After the transformation procedure, spread the yeast cells onto YPD (Yeast Extract Peptone Dextrose) or appropriate synthetic defined (SD) agar plates containing the selective concentration of paromomycin.
-
Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Colony Picking: Pick individual colonies and re-streak onto fresh selective plates to isolate pure clones.
Protocol 4: Selection of Stably Transfected Mammalian Cells
-
Transfection: Transfect the mammalian cells with the expression vector containing the gene of interest and the paromomycin resistance marker using a suitable transfection method.
-
Recovery: Allow the cells to grow in non-selective medium for 24-48 hours to allow for the expression of the resistance gene.
-
Selection: Replace the medium with fresh medium containing the predetermined optimal concentration of paromomycin.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 2-3 days, until all non-transfected cells have died and resistant colonies begin to form (this can take 1-3 weeks).
-
Isolation of Clones: Once colonies are visible, they can be individually picked using cloning cylinders or by limiting dilution and expanded to generate stable cell lines.
Mandatory Visualizations
References
Troubleshooting & Optimization
Parimycin Extraction Optimization: Technical Support Center
Welcome to the technical support center for optimizing Parimycin extraction from Streptomyces sp. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and enhance production yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it? A1: this compound is a cytotoxic antibiotic with a novel structure, identified as a 2,3-dihydroquinizarin analogue of gamma-indomycinone.[1] It is a secondary metabolite produced by the marine actinomycete, Streptomyces sp. isolate B8652.[1][2]
Q2: Why is my Streptomyces sp. culture not producing any this compound? A2: Lack of production can be due to several factors. Secondary metabolite production in Streptomyces is complex and tightly controlled by environmental and genetic factors.[3][4] Common issues include incorrect culture conditions (media composition, pH, temperature), suboptimal growth phase for extraction, or genetic instability of the strain. Production of secondary metabolites is often triggered by stress or specific nutrient limitations and typically occurs during the stationary phase of growth.[4][5]
Q3: What is the general strategy for optimizing antibiotic yield from a Streptomyces strain? A3: A common strategy is to systematically optimize fermentation parameters, including both nutritional and physical factors.[6] Statistical methods like the Plackett-Burman design can be used to screen for the most significant factors, followed by Response Surface Methodology (RSM) to determine the optimal levels of these factors.[7][8][9] Additionally, genetic manipulation, such as overexpressing pathway-specific activator genes, can significantly improve titers.[10]
Q4: How are secondary metabolites like this compound regulated in Streptomyces? A4: Antibiotic biosynthesis is controlled by a complex hierarchical network of regulatory proteins.[3][11] This includes pleiotropic regulators that govern both differentiation and secondary metabolism, as well as pathway-specific regulators (often called SARPs - Streptomyces Antibiotic Regulatory Proteins) located within the biosynthetic gene cluster itself.[3][12][13] These regulators respond to various physiological and environmental signals to activate or repress antibiotic production.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound production and extraction.
Issue 1: Low or No this compound Yield
Q: My culture shows good growth (high biomass), but the this compound yield is consistently low or undetectable. What should I investigate first?
A: High biomass does not always correlate with high secondary metabolite production. The switch from primary to secondary metabolism is a critical step. Here is a systematic approach to troubleshoot this issue:
-
Verify Extraction Timing: this compound is a secondary metabolite, meaning its production is typically highest during the stationary phase of growth.[5] Ensure you are harvesting the culture at the optimal time point (e.g., after 7-10 days for many Streptomyces species).[6][9]
-
Optimize Media Composition: The type and concentration of carbon and nitrogen sources are critical. High concentrations of easily metabolized nutrients can sometimes repress secondary metabolite production. Try varying sources and their ratios.[4][7]
-
Check Physical Parameters: Ensure fermentation parameters like pH, temperature, and agitation speed are optimal. These factors significantly impact enzyme activity and metabolite production.[8]
-
Solvent Extraction Efficiency: Confirm that your extraction solvent and method are appropriate. This compound has been extracted from culture broth using solvents like ethyl acetate.[2] The pH of the culture broth can also affect the efficiency of solvent extraction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low this compound yield issues.
Issue 2: Inconsistent Batch-to-Batch Yield
Q: I am observing significant variability in this compound yield between different fermentation batches, even with the same protocol. What could be the cause?
A: Batch-to-batch inconsistency often points to subtle variations in starting conditions or culture health.
-
Inoculum Quality: The age and quality of the seed culture are paramount. Use a standardized protocol for preparing your inoculum, ensuring consistent cell density and physiological state.
-
Raw Material Variability: Components of complex media (e.g., yeast extract, peptone, soybean meal) can vary between suppliers or even lots.[4] This can introduce nutritional inconsistencies that affect secondary metabolism. Consider using more defined media or testing new lots of media components before large-scale use.
-
Precise Parameter Control: Small deviations in pH, temperature, or dissolved oxygen levels can lead to large differences in final yield. Ensure your bioreactor probes are calibrated correctly and that control systems are functioning properly.
Data on Optimization Parameters
While specific optimization data for this compound is not widely published, the following tables summarize typical starting points for optimizing secondary metabolite production in Streptomyces, based on studies of related compounds.
Table 1: Influence of Media Components on Secondary Metabolite Production
| Parameter | Component | Typical Range/Optimum | Effect on Yield | Reference |
|---|---|---|---|---|
| Carbon Source | Glucose, Soluble Starch, Glycerol | 10 - 20 g/L | Glucose is often effective, but high concentrations can cause catabolite repression. Starch or glycerol can be slow-release alternatives. | [4][7] |
| Nitrogen Source | Yeast Extract, Peptone, Soybean Meal | 5 - 15 g/L | Complex nitrogen sources often provide essential growth factors that enhance production. The C:N ratio is a critical factor to optimize. | [7][14] |
| Phosphate | K₂HPO₄ | 0.5 - 2.0 g/L | Phosphate is essential for primary metabolism, but high levels can inhibit the production of some antibiotics. | [15] |
| Trace Metals | FeSO₄, MnCl₂, ZnSO₄ | µM to mM range | Metal ions are crucial cofactors for biosynthetic enzymes. Their presence and concentration can significantly affect yield. |[7] |
Table 2: Influence of Physical Parameters on Fermentation
| Parameter | Typical Range | Optimum Example (Paromomycin) | Effect on Yield | Reference |
|---|---|---|---|---|
| pH | 6.0 - 8.5 | 8.5 | Affects nutrient uptake and enzyme stability. The optimal pH is highly strain-dependent. | [9] |
| Temperature | 25 - 37 °C | 30 °C | Influences growth rate and enzyme kinetics. The optimal temperature for growth may differ from that for antibiotic production. | [8][9] |
| Incubation Time | 5 - 12 days | 9 days | Secondary metabolite production peaks in the late stationary phase before cell lysis begins to dominate. | [9] |
| Agitation Speed | 50 - 200 rpm | 50 rpm (pigment study) | Affects aeration and shear stress. Adequate dissolved oxygen is critical, but excessive shear can damage mycelia. |[8] |
Experimental Protocols
Protocol 1: General Fermentation of Streptomyces sp.
-
Seed Culture Preparation: Inoculate a loopful of Streptomyces sp. spores or mycelia from a mature agar plate (e.g., ISP-2 medium) into a 250 mL flask containing 50 mL of seed culture medium (e.g., Tryptone Soya Broth).[6][16]
-
Incubation: Incubate the seed culture at 30°C on a rotary shaker at 180 rpm for 48-72 hours until a dense, fragmented mycelial culture is obtained.[16][17]
-
Production Culture Inoculation: Transfer the seed culture (e.g., 5% v/v) into the production medium in a larger flask or bioreactor.[9]
-
Fermentation: Incubate the production culture under the optimized conditions (refer to Tables 1 & 2 for starting points) for 7-10 days.[6]
-
Monitoring: Aseptically withdraw samples periodically to measure biomass (dry cell weight) and this compound concentration (e.g., via HPLC or bioassay) to determine the optimal harvest time.
Protocol 2: this compound Extraction and Purification
-
Harvesting: After the fermentation period, centrifuge the culture broth at high speed (e.g., 10,000 x g for 15-20 minutes) to separate the supernatant from the mycelial biomass.[17]
-
Solvent Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or n-butanol).[16][17]
-
Mixing and Separation: Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate. The organic phase contains the extracted compounds.[17]
-
Concentration: Collect the organic layer and concentrate it to dryness using a rotary evaporator under reduced pressure at a low temperature (e.g., 30-40°C).[16]
-
Purification: The resulting crude extract can be further purified using chromatographic techniques such as Thin Layer Chromatography (TLC) or column chromatography with a silica gel matrix.[16][17]
Generalized this compound Extraction Workflow
Caption: A step-by-step diagram illustrating the this compound extraction process.
Regulatory Pathways and Advanced Strategies
Understanding the genetic regulation of this compound biosynthesis can unlock advanced strategies for yield improvement.
Hierarchical Control of Antibiotic Production: The production of antibiotics in Streptomyces is not controlled by a single switch but by a multi-layered regulatory cascade.
-
Pleiotropic Regulators: These are global regulators that respond to broad physiological signals like nutrient availability and cell density. They control not only antibiotic production but also morphological differentiation (e.g., aerial mycelia and spore formation).[12]
-
Pathway-Specific Regulators (CSRs): Within each antibiotic biosynthetic gene cluster (BGC), there is typically at least one regulatory gene, often a Streptomyces Antibiotic Regulatory Protein (SARP).[3][12] These proteins act as direct activators for the transcription of the biosynthetic genes in that specific cluster.[13] For example, the protein ActII-ORF4 is a well-studied SARP that activates the actinorhodin cluster in S. coelicolor.[12]
Manipulating these regulators is a key strategy in metabolic engineering. Overexpression of a pathway-specific activator (a SARP) is a common and effective method to increase the production of a specific antibiotic.[10]
Simplified Regulatory Cascade in Streptomyces
Caption: Hierarchical regulation of antibiotic synthesis in Streptomyces.
References
- 1. This compound: isolation and structure elucidation of a novel cytotoxic 2,3-dihydroquinizarin analogue of gamma-indomycinone from a marine streptomycete isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of valanimycin biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. aensiweb.com [aensiweb.com]
- 8. mdpi.com [mdpi.com]
- 9. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL 2455 in solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of valanimycin biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An antibacterial compound pyrimidomycin produced by Streptomyces sp. PSAA01 isolated from soil of Eastern Himalayan foothill - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
Technical Support Center: Parimycin Stability in Aqueous Solution
Disclaimer: Parimycin is a novel cytotoxic antibiotic, structurally identified as a 2,3-dihydroquinizarin analogue of gamma-indomycinone.[1][2] As a novel compound, extensive public data on its stability in aqueous solutions is limited. This technical support guide has been developed for researchers, scientists, and drug development professionals, providing troubleshooting advice and FAQs based on the known chemistry of anthraquinone-like compounds and general principles of drug stability. The quantitative data and specific pathways presented are representative and intended to serve as a practical framework for empirical studies.
Frequently Asked Questions (FAQs)
Q1: To what chemical class does this compound belong and what are the expected stability challenges? A1: this compound is an analogue of anthraquinone, a class of compounds known for its cytotoxic and antibiotic properties.[1] Molecules in this class are often susceptible to several factors in aqueous solution that can affect their stability, including pH, light, temperature, and the presence of oxidizing or reducing agents. Key challenges include maintaining chemical integrity and preventing precipitation.
Q2: What are the primary factors that can affect this compound stability in aqueous solutions? A2: The stability of pharmaceutical compounds is influenced by several environmental factors.[3] For anthraquinone-like structures such as this compound, the most critical factors are:
-
pH: The pH of the solution can catalyze hydrolytic degradation or alter the ionization state of the molecule, affecting both solubility and stability.[4]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation, a common issue for compounds with chromophores like the anthraquinone nucleus.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions such as hydrolysis and oxidation.[4][6]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.[4]
Q3: How should I prepare and store this compound stock solutions? A3: For maximal stability, it is recommended to prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) and store them at -20°C or -80°C, protected from light.[7] Aqueous working solutions should be prepared fresh for each experiment from the frozen stock. If aqueous solutions must be stored, they should be kept at 2-8°C for no longer than 24 hours and be protected from light, although empirical stability testing is required to confirm the viable storage period.[8]
Q4: What are the visible signs of this compound degradation? A4: A primary indicator of degradation for colored compounds like this compound is a change in the solution's color or clarity. Degradation of the anthraquinone core can lead to a loss of conjugation, resulting in a color shift (e.g., from a characteristic color to yellow or colorless). The formation of insoluble degradants may also cause the solution to become hazy or show visible precipitates.
Q5: What are the likely chemical degradation pathways for this compound? A5: Based on its anthraquinone-like structure, this compound may undergo several degradation pathways:
-
Hydrolysis: The molecule may contain ester or amide linkages susceptible to acid or base-catalyzed hydrolysis.[5]
-
Oxidation: The hydroquinone or quinone moieties are susceptible to oxidation, which can be accelerated by pH changes, temperature, and the presence of metal ions.[4][8]
-
Photodegradation: The aromatic rings and conjugated system can absorb UV-Vis light, leading to the formation of reactive species that cause decomposition.[5]
Troubleshooting Guides
Issue: My this compound solution has changed color after a short period at room temperature.
-
Question: What could cause the color of my this compound solution to fade?
-
Answer: A color change often indicates the degradation of the chromophore, which is the part of the molecule responsible for its color. For an anthraquinone-like structure, this is likely due to oxidative degradation or photodecomposition, especially if the solution was exposed to ambient light and oxygen.
-
-
Question: How can I prevent this color change?
-
Answer: Always prepare aqueous solutions fresh before use. Work under low-light conditions or use amber-colored vials. To minimize oxidation, you can use de-gassed buffers and keep containers tightly sealed. Storing solutions at lower temperatures (2-8°C) will slow the degradation rate.[8]
-
Issue: I am observing multiple unexpected peaks in my HPLC chromatogram.
-
Question: How can I determine if these new peaks are impurities from the original compound or degradation products?
-
Answer: To distinguish between impurities and degradants, analyze a freshly prepared solution from a high-quality solid sample. Any minor peaks present are likely impurities. To confirm if new peaks are degradants, subject the solution to forced degradation conditions (e.g., heat, acid, base, light, oxidation) and monitor the chromatogram over time.[9][10] An increase in the area of the new peaks corresponding with a decrease in the this compound peak confirms they are degradation products.
-
-
Question: What is the best way to develop a stability-indicating HPLC method?
-
Answer: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, you must perform forced degradation studies to generate the degradants.[9] The HPLC method (column, mobile phase, gradient) should then be optimized to achieve baseline separation between the parent this compound peak and all major degradation peaks.
-
Issue: I am experiencing low or inconsistent recovery of this compound in my experiments.
-
Question: What are the potential causes of poor recovery?
-
Answer: Poor recovery can be due to several factors:
-
Degradation: The compound may be degrading in your experimental matrix or during processing.
-
Adsorption: this compound may be adsorbing to the surfaces of your labware (e.g., plastic tubes, pipette tips).
-
Precipitation: The concentration of this compound in your aqueous buffer may exceed its solubility limit, leading to precipitation.
-
-
-
Question: How can I troubleshoot the cause of poor recovery?
-
Answer: First, confirm the stability of this compound under your specific experimental conditions (buffer, temperature, duration). Second, test for adsorption by comparing recovery from polypropylene and low-adhesion microcentrifuge tubes or by using silanized glass vials. Finally, visually inspect your solutions for any signs of precipitation and consider measuring the solubility of this compound in your buffer system.
-
Quantitative Data on this compound Stability (Representative)
The following tables provide hypothetical stability data for this compound to illustrate its potential behavior under various stress conditions. Note: This data is for illustrative purposes only and must be confirmed experimentally.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Incubation Time (hours) | % Remaining this compound | Appearance |
| 3.0 | 24 | 85.2% | Slight color change |
| 5.0 | 24 | 98.1% | No change |
| 7.4 | 24 | 95.5% | No change |
| 9.0 | 24 | 70.3% | Significant color fade |
Table 2: Effect of Temperature on this compound Stability in Aqueous Solution (pH 7.4)
| Temperature | Incubation Time (hours) | % Remaining this compound |
| 4°C | 48 | 99.1% |
| 25°C (Room Temp) | 48 | 90.3% |
| 37°C | 48 | 78.6% |
Table 3: Photostability of this compound in Aqueous Solution (pH 7.4) at 25°C
| Condition | Illumination Time (hours) | % Remaining this compound |
| Protected from Light | 12 | 99.5% |
| Exposed to Ambient Light | 12 | 92.1% |
| Exposed to UV Light (254 nm) | 12 | 65.4% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare standardized this compound solutions for experimental use.
-
Materials: this compound solid, DMSO (anhydrous), appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), Class A volumetric flasks, calibrated pipettes, amber vials.
-
Procedure (Stock Solution - 10 mM): a. Accurately weigh the required amount of this compound solid in a microcentrifuge tube. b. Add the calculated volume of DMSO to achieve a 10 mM concentration. c. Vortex until fully dissolved. d. Aliquot into small-volume amber vials to avoid repeated freeze-thaw cycles. e. Store at -20°C or below, protected from light.
-
Procedure (Working Solution - e.g., 10 µM): a. Thaw one aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution in the desired aqueous buffer to reach the final concentration of 10 µM. c. Prepare this solution immediately before the experiment. Do not store the aqueous solution unless stability data is available.
Protocol 2: Forced Degradation Study
-
Objective: To generate potential degradation products of this compound and identify conditions that affect its stability.[9]
-
Methodology: Prepare solutions of this compound (e.g., 100 µg/mL) in an appropriate buffer and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Stress: Incubate at 60°C (in parallel with a control sample at 4°C).
-
Photolytic Stress: Expose to a photostability chamber with UV and visible light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acid/base samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
-
Objective: To establish an analytical method capable of quantifying this compound in the presence of its degradants.
-
Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Initial Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), and linearly increase to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determined by UV-Vis scan) and at lower wavelengths (e.g., 220 nm) to detect degradants that may have lost the primary chromophore.
-
-
Optimization and Validation: a. Inject a mixture of the stressed samples from the forced degradation study. b. Optimize the gradient to achieve baseline resolution (Rs > 1.5) between the this compound peak and all major degradant peaks. c. Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Hypothetical degradation pathways for this compound in aqueous solution.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for poor experimental recovery of this compound.
References
- 1. This compound: isolation and structure elucidation of a novel cytotoxic 2,3-dihydroquinizarin analogue of gamma-indomycinone from a marine streptomycete isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of antibiotics and the future of marine microorganisms to stem the tide of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perimycin A | C59H88N2O17 | CID 10534218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paromomycin - Wikipedia [en.wikipedia.org]
- 9. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low solubility of Parimycin in cell culture media
Technical Support Center: Parimycin
Disclaimer: "this compound" appears to be a novel or proprietary compound, as it is not widely documented in publicly available scientific literature. A cytotoxic agent named this compound, isolated from a marine streptomycete, has been described.[1] This guide is based on established principles for handling poorly water-soluble cytotoxic compounds in a research setting. The recommendations provided are general and may require optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's low solubility in aqueous cell culture media?
A1: this compound, like many complex organic molecules, is inherently hydrophobic. Its chemical structure likely lacks a sufficient number of polar functional groups that can interact favorably with water molecules in the culture medium. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous medium, the this compound molecules tend to aggregate and precipitate out of the solution.[2]
Q2: Why can't I just dissolve this compound directly in my cell culture medium?
A2: Attempting to dissolve a hydrophobic compound directly into an aqueous solution is often ineffective because the energy required to break the bonds between water molecules and accommodate the nonpolar drug is too high. This leads to minimal dissolution. Using a small amount of a water-miscible organic solvent to first create a concentrated stock solution is a standard and necessary practice.[3]
Q3: What is the recommended starting solvent for this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for dissolving poorly soluble compounds for cell culture use.[4][5] It can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[3]
Q4: Are there alternatives to DMSO if my cells are sensitive to it?
A4: Yes. If your cells show significant toxicity or differentiation in response to DMSO, other solvents like ethanol or co-solvent systems can be tested. Additionally, solubility-enhancing excipients such as cyclodextrins can be used to create aqueous stock solutions, avoiding organic solvents altogether.[6][7]
Troubleshooting Guide
Issue 1: I dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium.
| Potential Cause | Troubleshooting Step |
| High Final Concentration: The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Solution 1: Lower the final working concentration of this compound. Determine the maximum soluble concentration by performing a serial dilution and observing for precipitation. |
| Rapid Dilution: Adding the DMSO stock directly to the full volume of medium can cause localized high concentrations, leading to "shock" precipitation.[8] | Solution 2: Use a stepwise dilution method. First, dilute the DMSO stock into a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final volume of complete medium.[9] |
| Low Temperature: The temperature of the cell culture medium can affect solubility. | Solution 3: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. |
| Solvent Concentration: The final concentration of DMSO might be too low to keep the compound dissolved. | Solution 4: While keeping the final DMSO concentration as low as possible (ideally ≤0.5%), ensure it is sufficient. You may need to prepare a more concentrated DMSO stock to minimize the volume added.[10][11] |
Issue 2: My cells are dying or behaving abnormally, even in the control group treated with the vehicle (DMSO).
| Potential Cause | Troubleshooting Step |
| High DMSO Concentration: The final concentration of DMSO is toxic to your specific cell line. Most cell lines tolerate up to 0.5% DMSO, but some are sensitive to concentrations as low as 0.1%.[10] | Solution 1: Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cells. Always keep the final DMSO concentration consistent across all experimental groups, including the vehicle control.[11] |
| DMSO Quality: The DMSO may be oxidized or contaminated. | Solution 2: Use a high-purity, sterile-filtered, anhydrous grade of DMSO suitable for cell culture. Store it in small, single-use aliquots to prevent moisture absorption and degradation. |
Issue 3: I need to use a high concentration of this compound, but it won't stay in solution.
| Potential Cause | Troubleshooting Step |
| Exceeding Intrinsic Solubility: The required concentration is simply too high for the aqueous medium to support. | Solution 1: Use a Solubility Enhancer. Incorporate a pharmaceutically acceptable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), into the cell culture medium. Cyclodextrins have a hydrophobic interior that can encapsulate the drug, increasing its apparent water solubility.[12][13][14] |
| Solution 2: Use a Co-Solvent System. For in vivo studies or some specific in vitro assays, a co-solvent system (e.g., with PEG400 or Tween 80) can be used, but this must be carefully validated for cell toxicity.[9] |
Data Presentation: Solvent & Enhancer Compatibility
The following table summarizes common solvents and enhancers for poorly soluble compounds. Researchers should always perform a dose-response curve to validate the compatibility of these agents with their specific cell line.
| Agent | Typical Stock Concentration | Recommended Max. Final Concentration in Media | Advantages | Disadvantages |
| DMSO | 10 - 100 mM | ≤ 0.5% (v/v)[10] | Excellent solubilizing power for a wide range of compounds.[3] | Can be toxic to some cells; may induce differentiation or affect cell signaling.[3][11] |
| Ethanol | 10 - 50 mM | ≤ 0.5% (v/v) | Less toxic than DMSO for some cell lines. | Less effective at dissolving highly nonpolar compounds. |
| HP-β-Cyclodextrin | 1 - 10 mM (Complex) | 1 - 5 mM | Low cytotoxicity; directly increases aqueous solubility.[7] | May interact with cholesterol in cell membranes at high concentrations. |
| Tween® 80 | 1 - 10% (w/v) | ≤ 0.1% (v/v) | Forms micelles that can solubilize hydrophobic drugs.[15] | Can be cytotoxic and may interfere with some cellular assays. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Stock using DMSO
-
Preparation: Work in a sterile environment (e.g., a biological safety cabinet). Use a high-purity, anhydrous, sterile-filtered grade of DMSO.
-
Weighing: Accurately weigh out the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).
-
Aliquoting & Storage: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[9]
Protocol 2: Preparing this compound Working Solution with Cyclodextrin
-
Prepare Cyclodextrin Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in serum-free cell culture medium or PBS to create a stock solution (e.g., 20 mM). Sterile filter this solution.
-
Complexation: Add the required amount of this compound powder directly to the sterile HP-β-CD solution.
-
Incubation: Incubate the mixture at 37°C for 1-4 hours with constant agitation (e.g., on a shaker or rotator) to allow for the formation of the inclusion complex.
-
Final Dilution: This this compound-cyclodextrin solution can now be treated as an aqueous stock and diluted directly into your complete cell culture medium to the desired final concentration.
Visualizations
Caption: Workflow for preparing this compound solutions for cell culture.
Caption: Hypothetical signaling pathway for this compound cytotoxicity.
References
- 1. This compound: isolation and structure elucidation of a novel cytotoxic 2,3-dihydroquinizarin analogue of gamma-indomycinone from a marine streptomycete isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. lifetein.com [lifetein.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. brieflands.com [brieflands.com]
Troubleshooting Parimycin cytotoxicity assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Parimycin in cytotoxicity assays. Our aim is to help you identify and resolve sources of variability to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. High Variability Between Replicate Wells
-
Question: I am observing significant variability in absorbance/fluorescence readings between my replicate wells treated with this compound. What are the potential causes and solutions?
-
Answer: High variability across replicates is a common issue in cell-based assays and can stem from several factors.[1][2][3] A systematic approach to troubleshooting is crucial.
-
Cell Seeding and Distribution: Uneven cell distribution is a primary source of variability.[2][4] Ensure your cell suspension is homogenous before and during plating. Gentle swirling of the flask/tube before pipetting is recommended. When using multichannel pipettes, ensure all tips are drawing and dispensing equal volumes.[3]
-
Pipetting Technique: Inconsistent pipetting of this compound or assay reagents can introduce significant errors.[5] Always use calibrated pipettes and ensure you are using the correct technique (e.g., consistent speed and depth of immersion). For wash steps, avoid directly pipetting onto the cell monolayer to prevent detachment.[5]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media and drug concentration.[1] This "edge effect" can be mitigated by not using the outer wells for experimental data or by filling them with sterile media or PBS to maintain humidity.[6]
-
Incomplete Solubilization of Reagents: For colorimetric assays like MTT, incomplete solubilization of the formazan crystals can lead to inaccurate readings.[1] Ensure adequate mixing and incubation time with the solubilization buffer. Visual inspection under a microscope can confirm complete dissolution.[1]
-
2. Inconsistent IC50 Values for this compound Across Experiments
-
Question: My calculated IC50 value for this compound changes significantly from one experiment to the next. How can I improve consistency?
-
Answer: Fluctuations in IC50 values often point to variability in experimental conditions or cell health.[7][8]
-
Cell Passage Number and Health: The physiological state of your cells is critical.[5][9] Use cells within a consistent and low passage number range, as cells can undergo phenotypic drift over time.[8] Always ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment.[5][6]
-
Stock Solution Preparation and Storage: this compound, like many small molecules, may be sensitive to storage conditions. Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Incubation Time: The duration of this compound exposure can significantly impact the apparent cytotoxicity.[4] Standardize the incubation time across all experiments. If the mechanism of action is slow, a longer incubation may be required to observe a stable effect.
-
Assay Timing: The timing of reagent addition after the treatment period should be consistent.[9] Delays can affect the metabolic state of the cells and influence the assay readout.
-
3. Unexpectedly High or Low Absorbance/Fluorescence in Control Wells
-
Question: My untreated (vehicle) control wells show unusually high or low signals, or my positive control is not working as expected. What could be the issue?
-
Answer: Aberrant control values can invalidate an experiment. Understanding the cause is essential for reliable data.
-
Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can significantly alter cell metabolism and affect assay results.[5] Regularly test your cell cultures for mycoplasma and practice good aseptic technique.[5][9]
-
Media and Serum Variability: Different lots of media or serum can have varying levels of growth factors and other components, impacting cell growth and health.[8] If possible, use the same lot of reagents for a series of related experiments.
-
This compound Interference with Assay Chemistry: Some compounds can directly interact with the assay reagents. For example, a colored compound can interfere with absorbance readings, or a reducing agent can directly reduce MTT, leading to a false positive signal.[1][10][11] It is crucial to run a "compound-only" control (this compound in media without cells) to check for any direct effect on the assay reagents.[11]
-
Data Presentation
Table 1: Troubleshooting Checklist for this compound Cytotoxicity Assay Variability
| Potential Issue | Possible Cause | Recommended Solution |
| High Replicate Variability | Uneven cell seeding | Ensure homogenous cell suspension; use proper pipetting technique. |
| Pipetting errors | Calibrate pipettes; be consistent with technique. | |
| Edge effects | Avoid using outer wells or fill them with sterile liquid.[1] | |
| Incomplete reagent solubilization | Increase mixing and incubation time; verify visually.[1] | |
| Inconsistent IC50 Values | High cell passage number | Use cells within a defined, low passage range.[8] |
| Inconsistent cell health | Standardize cell culture conditions; ensure cells are in log growth phase. | |
| This compound stock degradation | Prepare single-use aliquots; store properly. | |
| Variable incubation times | Strictly adhere to a standardized incubation period.[4] | |
| Anomalous Control Readings | Microbial contamination | Regularly test for mycoplasma; use aseptic technique.[5] |
| Reagent lot-to-lot variability | Use the same lot of media and serum for a set of experiments. | |
| This compound interference | Run a "compound-only" control to check for direct assay interaction.[11] |
Experimental Protocols
Detailed Methodology: Standard MTT Cytotoxicity Assay for this compound
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Carefully remove the old medium from the wells and add the this compound dilutions.
-
Include vehicle-only controls (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a stock solution of MTT (e.g., 5 mg/mL in sterile PBS).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on a shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[1]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Visualizations
Caption: Workflow for a standard this compound cytotoxicity assay.
Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. platypustech.com [platypustech.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 10. mdpi.com [mdpi.com]
- 11. Is Your MTT Assay the Right Choice? [promega.com]
Technical Support Center: Improving the Purity of Synthesized Parimycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Parimycin. The guidance is based on established methodologies for the purification of structurally related compounds, such as anthraquinones and other polyketide antibiotics, due to the limited specific public data on this compound's synthetic impurities and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a cytotoxic antibiotic that has been isolated from a marine Streptomyces species.[1][2] Structurally, it is a 2,3-dihydroquinizarin analogue of γ-indomycinone and is classified as an anthraquinone.[1] Anthraquinones are a class of aromatic organic compounds derived from anthracene.
Q2: What are the likely types of impurities I might encounter during this compound synthesis and purification?
A2: While specific impurities for synthesized this compound are not extensively documented, impurities in pharmaceutical substances, particularly complex natural products derived from fermentation or multi-step synthesis, can generally be categorized as follows:
-
Organic Impurities:
-
Starting Materials and Intermediates: Unreacted precursors from the synthetic pathway.
-
By-products: Compounds formed from side reactions during synthesis. Given this compound's polyketide nature, these could include structurally similar analogues with variations in methylation, hydroxylation, or chain length.
-
Degradation Products: this compound may degrade under certain conditions (e.g., exposure to harsh pH, high temperatures, or light), leading to impurities.[3]
-
-
Inorganic Impurities: Reagents, catalysts, and salts used during the synthesis and purification steps.
-
Residual Solvents: Solvents used in the synthesis, extraction, and purification processes that are not completely removed.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the predominant method for analyzing the purity of anthraquinones and related complex antibiotics.[4] Key considerations for developing an HPLC method for this compound include:
-
Column: A reverse-phase column (e.g., C18) is a common starting point.
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water, often with an acidic modifier (like trifluoroacetic acid or formic acid) to improve peak shape.
-
Detection: Given the chromophore-rich anthraquinone structure, a UV-Vis detector would be suitable. For higher sensitivity and identification of impurities, Mass Spectrometry (MS) detection (LC-MS) is highly recommended.
Other techniques like Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity during the purification process.
Troubleshooting Guides
Problem 1: Low Purity of this compound After Initial Synthesis
If your synthesized this compound shows low purity on initial analysis, a systematic approach to purification is necessary. The following workflow outlines a general strategy.
Caption: General workflow for the purification of synthesized this compound.
Problem 2: Persistent Impurities After Column Chromatography
If impurities remain after standard column chromatography, consider the following troubleshooting steps.
Caption: Troubleshooting decision tree for persistent impurities.
Data Presentation
To systematically improve the purity of this compound, it is crucial to meticulously record the outcomes of different purification methods. The following tables provide a template for organizing your experimental data.
Table 1: Comparison of Purification Techniques
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity by HPLC (%) | Notes |
| Crude Product | 1000 | 1000 | 100 | 65 | Initial purity post-synthesis. |
| Solvent Wash | 1000 | 850 | 85 | 75 | Washed with ethyl acetate/hexane. |
| Silica Gel Chromatography | 850 | 600 | 70.6 | 92 | Eluted with a DCM/MeOH gradient. |
| Recrystallization | 600 | 480 | 80 | 98.5 | Recrystallized from acetone/water. |
Table 2: Optimization of Column Chromatography Conditions
| Stationary Phase | Mobile Phase System | Gradient/Isocratic | Purity Achieved (%) | Yield (%) |
| Silica Gel | Dichloromethane/Methanol | Gradient (0-10% MeOH) | 92 | 70.6 |
| Silica Gel | Hexane/Ethyl Acetate | Gradient (20-80% EtOAc) | 88 | 65 |
| Reverse Phase C18 | Acetonitrile/Water + 0.1% TFA | Gradient (30-95% ACN) | 95 | 68 |
| Alumina (Neutral) | Toluene/Acetone | Gradient (0-20% Acetone) | 90 | 72 |
Experimental Protocols
Protocol 1: General Solvent Washing
This protocol is designed to remove highly polar or non-polar impurities from the crude this compound product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.
-
Wash with a dilute hydrochloric acid (HCl) solution (e.g., 1M) to remove basic impurities.
-
Wash with brine (saturated NaCl solution) to remove residual water and some polar impurities.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the washed this compound product.
Protocol 2: Silica Gel Column Chromatography
This is a standard technique for separating compounds based on polarity.
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the this compound sample in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., hexane/ethyl acetate or dichloromethane). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure this compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
-
Solvent Selection: Choose a solvent or a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common approach is to use a solvent/antisolvent pair (e.g., acetone/water or methanol/ether).
-
Dissolution: Dissolve the impure this compound in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystal formation. Slow cooling generally results in larger, purer crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
References
- 1. This compound: isolation and structure elucidation of a novel cytotoxic 2,3-dihydroquinizarin analogue of gamma-indomycinone from a marine streptomycete isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation methods for anthraquinone related anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Paromomycin Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with paromomycin in solution.
Frequently Asked Questions (FAQs)
Q1: My paromomycin solution appears discolored. Is it still usable?
A slight yellowing of a paromomycin solution over time may not necessarily indicate significant degradation. However, any noticeable change in color or the appearance of particulate matter is a sign of potential instability. It is recommended to prepare fresh solutions, especially for critical experiments. To investigate further, you can perform a stability analysis using a validated HPLC method to quantify the remaining paromomycin concentration.
Q2: I need to store my paromomycin stock solution. What are the recommended conditions?
For short-term storage, aqueous solutions of paromomycin sulfate are reportedly stable for up to 8 hours at room temperature.[1] For longer-term storage, it is advisable to store stock solutions at 2-8°C for up to 5 days. For extended storage, aliquoting and freezing at -20°C for up to one month or -80°C for up to six months is recommended. Avoid repeated freeze-thaw cycles.
Q3: Can I autoclave my paromomycin solution to sterilize it?
Paromomycin has been shown to be stable to heat, with studies indicating stability up to 120°C for 24 hours in injectable formulations.[2] Therefore, autoclaving is a potential method for sterilization. However, it is crucial to validate this process for your specific solution composition, as excipients or different pH values could affect thermal stability.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing my paromomycin sample. What could be the cause?
Unexpected peaks can arise from several sources:
-
Degradation Products: Paromomycin can degrade under certain conditions (e.g., extreme pH, high temperatures, light exposure), leading to the formation of impurities.
-
Excipient Interference: Components of your formulation matrix may co-elute with paromomycin or its degradation products.
-
Contamination: Ensure proper handling and cleaning of all equipment and use high-purity solvents and reagents.
A forced degradation study can help identify potential degradation products and confirm if the unexpected peaks correspond to them.
Troubleshooting Guide: Paromomycin Instability in Solution
This guide addresses common issues related to the instability of paromomycin solutions during experimental work.
Issue 1: Loss of Potency in Aqueous Solution
Possible Causes:
-
Hydrolysis: Paromomycin, like other aminoglycosides, contains glycosidic bonds and amide groups that can be susceptible to hydrolysis, especially under acidic or alkaline conditions.
-
Oxidation: The amino and hydroxyl groups in the paromomycin structure can be susceptible to oxidation.
-
Incorrect Storage: Prolonged storage at room temperature or exposure to light can accelerate degradation.
Troubleshooting Steps:
-
pH Optimization: If your experimental conditions allow, maintain the pH of the paromomycin solution within a neutral to slightly acidic range (pH 5.0-7.5), which is the typical pH of a 30 mg/mL solution in water.
-
Temperature Control: Prepare solutions fresh and store them at recommended temperatures (2-8°C for short-term, frozen for long-term).
-
Light Protection: Store solutions in amber vials or protect them from light to minimize photodegradation.
-
Use of Antioxidants: For formulations where oxidation is a concern, the inclusion of antioxidants could be considered, but their compatibility and potential for interference must be evaluated.
-
Quantitative Analysis: Use a stability-indicating HPLC method to quantify the paromomycin content over time and determine the rate of degradation under your specific conditions.
Issue 2: Formation of Precipitates or Haze
Possible Causes:
-
Solubility Issues: The solubility of paromomycin sulfate can be affected by the solvent system and the presence of other salts.
-
Degradation: Some degradation products may have lower solubility than the parent compound.
-
Interaction with Excipients: Incompatibility with other formulation components can lead to precipitation.
Troubleshooting Steps:
-
Solvent Selection: Paromomycin sulfate is soluble in water. Avoid using mobile phases containing trifluoroacetic acid (TFA) and acetonitrile for storing the compound, as this has been shown to cause instability.[1]
-
Concentration Check: Ensure the concentration of paromomycin in your solution does not exceed its solubility limit under the specific storage or experimental conditions.
-
Excipient Compatibility: Conduct compatibility studies with all formulation components to rule out interactions.
Data on Paromomycin Stability
Table 1: Thermal Stability of Paromomycin
| Temperature | Duration | Observation |
| Up to 120°C | 24 hours | Stable in injectable formulations.[2] |
| 130°C | 24 hours | Degradation observed.[2] |
Table 2: Short-Term Stability of Paromomycin Sulfate in Water
| Temperature | Duration | Stability |
| Room Temperature | 8 hours | Stable.[1] |
Table 3: General Stability of Aminoglycosides under Different Conditions
| Condition | General Stability |
| Acidic pH | Susceptible to hydrolysis. |
| Neutral pH | Generally more stable. |
| Alkaline pH | Susceptible to hydrolysis and other degradation reactions. |
| Light Exposure | Potential for photodegradation. |
| Oxidizing Agents | Susceptible to oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Paromomycin Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The extent of degradation should ideally be between 5-20%.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of paromomycin sulfate in water at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 70°C) for a specified time.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control sample at various time points using a suitable analytical method, such as the HPLC-ELSD method described below.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of paromomycin degradation.
Protocol 2: Stability-Indicating HPLC-ELSD Method
This method can be used to separate paromomycin from its impurities and degradation products.[1][4][5]
-
Column: GRACE Alltima C18 (250mm × 4.6mm, 5 µm)
-
Mobile Phase: 0.2 M trifluoroacetic acid in water:acetonitrile (96:4, v/v)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30°C
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 20 µL
Visualizations
Degradation Pathways and Experimental Workflow
Caption: Logical relationships in paromomycin degradation and testing.
Caption: Workflow for a forced degradation study of paromomycin.
References
Overcoming Paromomycin adsorption to labware in assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with Paromomycin adsorption to labware during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My Paromomycin assay is showing inconsistent results and lower than expected concentrations. What could be the cause?
A1: Inconsistent results and lower than expected concentrations in Paromomycin assays are often due to the adsorption of the molecule to labware surfaces. Paromomycin, being an aminoglycoside, has a polycationic nature and numerous hydroxyl and amino groups in its structure, making it prone to non-specific binding to certain materials, especially at low concentrations. This is a known issue with aminoglycoside antibiotics in general.
Q2: What types of labware are most problematic for Paromomycin adsorption?
A2: Glass containers are particularly known to cause significant adsorption of Paromomycin, especially at low concentrations[1]. Additionally, filtration materials such as cellulose and diatomaceous earth have been shown to adsorb a high percentage of aminoglycoside antibiotics[2]. While plastics are generally a better alternative, the specific type of plastic can also influence the degree of adsorption.
Q3: Are there any general preventative measures I can take to minimize Paromomycin adsorption?
A3: Yes. The most effective general preventative measures include:
-
Choice of Labware: Preferentially use polypropylene labware over glass.
-
Acidic Conditions: Maintaining acidic conditions throughout your experiment can help reduce adsorption[1].
-
Pre-treatment of Labware: In some applications, pre-treating labware with a blocking agent like bovine serum albumin (BSA) or a non-ionic surfactant can passivate surfaces and reduce non-specific binding.
-
Higher Concentrations: If your experimental design allows, working with higher concentrations of Paromomycin can mitigate the proportional loss due to adsorption.
Q4: How does pH and ionic strength affect Paromomycin adsorption?
A4: The interaction between Paromomycin and labware surfaces is sensitive to pH and ionic strength[3]. As a polycationic molecule, Paromomycin's charge state is influenced by pH. In more acidic solutions, both the Paromomycin and some surfaces (like silica in glass) can have altered charge characteristics, which can reduce the electrostatic interactions that lead to adsorption. Similarly, higher ionic strength buffers can create a shielding effect, reducing the non-specific binding of Paromomycin to charged surfaces.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot and mitigate Paromomycin adsorption in your assays.
Issue: Low or Variable Analyte Recovery
This troubleshooting workflow helps identify and resolve common causes of low or variable Paromomycin concentrations in your experimental samples.
Caption: Troubleshooting workflow for low Paromomycin recovery.
Experimental Protocols
Protocol: Preparation of Paromomycin Solutions to Minimize Adsorption
This protocol details the recommended procedure for preparing Paromomycin stock and working solutions to minimize loss due to adsorption to labware.
Materials:
-
Paromomycin sulfate powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Formic acid (or other suitable acid like heptafluorobutyric acid)
-
Polypropylene conical tubes (15 mL and 50 mL)
-
Polypropylene microcentrifuge tubes
-
Calibrated pipettes with low-retention polypropylene tips
Procedure:
-
Selection of Labware:
-
Strictly use polypropylene tubes for the preparation and storage of all Paromomycin solutions[1]. Avoid using glass vials or tubes.
-
Use low-retention polypropylene pipette tips to ensure accurate dispensing of solutions.
-
-
Preparation of Acidified Diluent:
-
Prepare a diluent solution of high-purity water containing a small percentage of acid. A common choice is 0.1% formic acid.
-
For a 100 mL solution, add 100 µL of formic acid to 100 mL of high-purity water in a polypropylene container. Mix well.
-
-
Preparation of Paromomycin Stock Solution:
-
Accurately weigh the required amount of Paromomycin sulfate powder.
-
Dissolve the powder in the acidified diluent in a polypropylene conical tube to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution using the acidified diluent and polypropylene tubes to achieve the final working concentrations required for your assay.
-
Ensure to vortex each dilution step thoroughly.
-
-
Storage:
-
Store the stock and working solutions in tightly sealed polypropylene tubes at the recommended temperature (typically -20°C or -80°C for long-term storage). Paromomycin in human plasma has been shown to be stable for 104 days at -20°C[1].
-
Quantitative Data Summary
While comprehensive comparative studies on Paromomycin adsorption to various labware types are not abundant in the literature, the issue is well-documented for the broader class of aminoglycoside antibiotics.
| Labware/Material | Adsorption Potential | Mitigation Strategy | Reference |
| Glass | High, especially at low concentrations | Use polypropylene labware; Acidify solutions | [1] |
| Polypropylene | Low | Recommended material for tubes and plates | [1] |
| Cellulose Filters | High (30-100% for aminoglycosides) | Avoid filtration if possible; if necessary, pre-saturate the filter with a high concentration of the drug or use a different clarification method. | [2] |
| Diatomaceous Earth (Celite) | High (33-98% for gentamicin) | Consider alternative clarification methods like centrifugation. | [2] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between Paromomycin's chemical properties and its propensity for adsorption, leading to the recommended mitigation strategies.
Caption: Mechanism and mitigation of Paromomycin adsorption.
References
Technical Support Center: Improving the Efficacy of Topical Paromomycin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the formulation and testing of topical paromomycin for the treatment of cutaneous leishmaniasis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during experimental work with topical paromomycin formulations.
Q1: My paromomycin formulation shows good in vitro activity against Leishmania promastigotes but has poor efficacy in our animal model. What are the potential causes?
A: This is a common challenge. Several factors can cause a discrepancy between in vitro and in vivo results:
-
Poor Skin Penetration: Paromomycin is a hydrophilic molecule, and the stratum corneum, the outermost layer of the skin, acts as a significant barrier to its penetration.[1][2] The formulation's vehicle is as critical as the active pharmaceutical ingredient (API) itself in ensuring delivery to the target site.[1]
-
Inadequate Formulation Vehicle: The choice of excipients, pH, viscosity, and the overall composition of your cream, gel, or ointment can dramatically influence drug release and skin absorption.[1][3] An optimized vehicle should enhance the solubility and partitioning of paromomycin into the skin.[4]
-
Instability of the Formulation: Paromomycin can degrade under certain conditions, such as exposure to high temperatures (above 120°C).[5] Physical instability of the formulation, like phase separation in an emulsion, can also prevent effective drug delivery.[6]
-
In Vitro vs. In Vivo Models: Promastigotes, used in initial screening, are not the clinically relevant form of the parasite. Efficacy must be confirmed against the intracellular amastigote form, preferably within a macrophage model, which is more representative of the actual infection.[7] Furthermore, animal models like BALB/c mice introduce complex biological factors not present in vitro.[8][9]
Q2: How can I improve the skin penetration of my topical paromomycin formulation?
A: Enhancing skin penetration is key to improving efficacy. Consider these strategies:
-
Inclusion of Permeation Enhancers: Chemical permeation enhancers (CPEs) can reversibly modify the stratum corneum to improve drug diffusion.[4] Examples used in paromomycin formulations include methylbenzethonium chloride (MBCL) and urea.[10] Other CPEs like alcohols and fatty acids can also be effective.[3]
-
Formulation Optimization: The pH of the formulation can influence both drug stability and skin absorption.[1] Developing an optimized emulsion or hydrogel can improve drug release characteristics compared to a simple ointment.[11][12] For instance, a hydrophilic gel formulation of paromomycin has shown promise.[13]
-
Novel Drug Delivery Systems: Advanced systems like liposomes, niosomes, or other nanovesicles can encapsulate paromomycin to improve its delivery across skin layers.[4] Another approach is forming ion pairs with organic acids to increase lipophilicity and enhance skin penetration.[2][14]
-
Physical Enhancement Techniques: Methods like iontophoresis, which uses a small electric current to drive ionized drugs like paromomycin into the skin, have shown potential in preclinical studies to significantly boost dermal delivery.[11]
Q3: What are the critical stability parameters to monitor for a topical paromomycin formulation?
A: For a topical formulation, you must monitor physical, chemical, and microbiological stability.
-
Chemical Stability: The potency of paromomycin should be monitored over time using a validated analytical method, such as RP-HPLC with pre-column derivatization.[5] Degradation products should be identified and quantified. Paromomycin is stable up to 120°C for 24 hours but is prone to degradation at 130°C.[5]
-
Physical Stability: For emulsions or creams, look for signs of phase separation, coalescence, or changes in viscosity and particle size.[1][6] For gels and ointments, monitor for changes in consistency, color, and homogeneity.
-
Microbiological Stability: The formulation must be adequately preserved to prevent microbial growth, which could cause product spoilage and risk of secondary infection upon application. Standard microbial limit tests should be performed.
Q4: Is paromomycin monotherapy sufficient, or should I consider combination therapy?
A: While paromomycin monotherapy can be effective, especially for L. major, combination therapy often yields superior results and may be necessary for other species.[15]
-
Combination with Gentamicin: A combination cream of 15% paromomycin and 0.5% gentamicin has been widely studied. While it was not statistically superior to paromomycin alone for L. panamensis, it is thought to hold promise for global use against various species.[16][17]
-
Combination with MBCL: A formulation of 15% paromomycin with 12% methylbenzethonium chloride has been tested, but local toxicity and skin reactions can be a concern.[10][17]
-
Combination with Systemic Drugs: Combining topical paromomycin with an oral drug like miltefosine has been shown in animal models to significantly reduce not only lesion size but also the systemic parasite burden, which is a key advantage over topical treatment alone.[18][19]
Data on Formulation Efficacy
The following tables summarize quantitative data from various studies on topical paromomycin formulations.
Table 1: Efficacy of Different Topical Paromomycin Formulations in Clinical and Preclinical Studies
| Formulation Composition | Leishmania Species | Model | Cure Rate / Efficacy | Reference(s) |
| 15% Paromomycin + 0.5% Gentamicin Cream | L. major | Human (Clinical Trial) | 81% Final Clinical Cure | [15] |
| 15% Paromomycin Cream (alone) | L. major | Human (Clinical Trial) | 82% Final Clinical Cure | [15] |
| 15% Paromomycin + 0.5% Gentamicin Cream | L. panamensis | Human (Clinical Trial) | 79% Clinical Cure | [16][20] |
| 15% Paromomycin Cream (alone) | L. panamensis | Human (Clinical Trial) | 78% Clinical Cure | [16][20] |
| 15% Paromomycin + 0.5% Gentamicin | L. major / L. mexicana | BALB/c Mice | 100% Lesion Healing | [10] |
| 15% Paromomycin + 12% MBCL | L. major / L. mexicana | BALB/c Mice | 83% Lesion Healing | [10] |
| 10% Paromomycin Hydrophilic Gel (PAHG) | L. amazonensis | BALB/c Mice | Higher efficacy than parenteral antimony | [13] |
| 10% Paromomycin Hydrophilic Gel (PAHG) | L. major / L. amazonensis | BALB/c Mice | Significantly higher efficacy than 1% Fluconazole cream | [12] |
Table 2: Systemic Absorption of Paromomycin from Topical Creams (20-Day Application)
| Formulation | Mean AUC₀₋₂₄ (ng·hr/mL) | Mean Cₘₐₓ (ng/mL) | % of Dose Absorbed | Reference(s) |
| 15% Paromomycin Alone | 8575 ± 7268 | 1000 ± 750 | 12.0 ± 6.26% | [21] |
| 15% Paromomycin + 0.5% Gentamicin | 6037 ± 3956 | 660 ± 486 | 9.68 ± 6.05% | [21] |
Note: AUC (Area Under the Curve) and Cₘₐₓ (Maximum Concentration) values are from Day 20 of treatment.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes relevant to topical paromomycin research and development.
Caption: Workflow for Topical Anti-Leishmanial Drug Development.
Caption: Proposed Mechanism of Action of Paromomycin in Leishmania.
Caption: Troubleshooting Decision Tree for Low Efficacy.
Experimental Protocols
The following are representative protocols for key experiments in the evaluation of topical paromomycin formulations. Researchers should adapt these to their specific laboratory conditions and safety guidelines.
Protocol 1: In Vitro Susceptibility Testing (Intracellular Amastigote-Macrophage Model)
This assay determines the efficacy of a formulation against the clinically relevant intracellular amastigote stage of Leishmania.[7]
Materials:
-
Human monocyte cell line (e.g., THP-1)
-
Leishmania species of interest (e.g., L. major) stationary-phase promastigotes
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
-
Test formulation of paromomycin and vehicle control
-
Reference drug (e.g., Amphotericin B)
-
Giemsa stain
-
384-well microplates
Methodology:
-
Macrophage Differentiation: Seed THP-1 monocytes in a 384-well plate at an appropriate density. Differentiate them into macrophages by incubation with PMA (e.g., 50 ng/mL) for 48-72 hours.
-
Parasite Infection: After differentiation, wash the adherent macrophages to remove PMA. Add stationary-phase Leishmania promastigotes to the wells at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubation: Allow the parasites to infect the macrophages by incubating the plate for 24 hours. After incubation, wash the wells to remove any non-internalized promastigotes.
-
Drug Application: Prepare serial dilutions of the paromomycin formulation, vehicle control, and reference drug in the culture medium. Add the diluted compounds to the infected macrophages.
-
Incubation with Drug: Incubate the plates for an additional 72 hours to allow for drug action.
-
Fixation and Staining: After incubation, discard the medium, and fix the cells with methanol. Stain the cells with Giemsa stain to visualize the macrophage nuclei and intracellular amastigotes.
-
Quantification: Using a high-content imaging system or manual microscopy, determine the number of amastigotes per macrophage and the percentage of infected macrophages for each drug concentration.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Ex Vivo Skin Permeation Assay using Franz Diffusion Cells
This assay measures the rate at which paromomycin from a topical formulation permeates through an excised skin sample, providing a crucial indicator of bioavailability.[2][3]
Materials:
-
Franz diffusion cells
-
Excised skin (human or porcine ear skin are common models)
-
Phosphate-buffered saline (PBS) pH 7.4 as the receptor fluid
-
Test formulation of paromomycin and control
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C
-
Syringes and collection vials
-
Analytical method to quantify paromomycin (e.g., HPLC)
Methodology:
-
Skin Preparation: Thaw frozen excised skin and remove any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber. Place the assembled cells in a water bath set to maintain a skin surface temperature of 32°C.
-
Formulation Application: Apply a finite dose (e.g., 10-20 mg/cm²) of the topical paromomycin formulation evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.
-
Sample Analysis: Quantify the concentration of paromomycin in the collected samples using a validated analytical method.
-
Skin Retention Analysis (Optional): At the end of the experiment, dismount the skin. Clean the surface to remove excess formulation. The skin can then be processed (e.g., by solvent extraction or tape stripping) to determine the amount of drug retained within the different skin layers.[14]
-
Data Analysis: Calculate the cumulative amount of paromomycin permeated per unit area over time. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the linear portion of the resulting plot.
References
- 1. TOPICAL DELIVERY - The Importance of the Right Formulation in Topical Drug Development [drug-dev.com]
- 2. Preparation, characterization, and topical delivery of paromomycin ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization, thermal stability studies, and analytical method development of Paromomycin for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.groupeparima.com [blog.groupeparima.com]
- 7. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. Successful topical treatment of murine cutaneous leishmaniasis with a combination of paromomycin (Aminosidine) and gentamicin [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced topical paromomycin delivery for cutaneous leishmaniasis treatment: Passive and iontophoretic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative study of the efficacy of formulations containing fluconazole or paromomycin for topical treatment of infections by Leishmania (Leishmania) major and Leishmania (Leishmania) amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of a paromomycin hydrophilic formulation for topical treatment of infections by Leishmania (Leishmania) amazonensis and Leishmania (Viannia) braziliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jwatch.org [jwatch.org]
- 16. Topical paromomycin for New World cutaneous leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. medscape.com [medscape.com]
- 18. Combined topical paromomycin and oral miltefosine treatment of mice experimentally infected with Leishmania (Leishmania) major leads to reduction in both lesion size and systemic parasite burdens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Topical paromomycin for New World cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Navigating Paromomycin Potency: A Technical Guide to Microbiological Assays
Technical Support Center
For researchers, scientists, and drug development professionals working with Paromomycin, ensuring the accuracy and consistency of microbiological potency assays is paramount. This technical support center provides a comprehensive resource to address the inherent variability in these assays. Through detailed troubleshooting guides and frequently asked questions, this guide aims to empower users to identify, mitigate, and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in Paromomycin microbiological assays?
Variability in Paromomycin microbiological assays can arise from several factors throughout the experimental workflow. Key sources include:
-
Microorganism Preparation: The age, viability, and concentration of the test organism inoculum are critical. Inconsistent inoculum preparation can lead to significant differences in zone sizes or turbidity readings.
-
Media Composition: Variations in the composition of the culture media, including pH, nutrient levels, and agar concentration, can impact microbial growth and antibiotic diffusion.[1]
-
Assay Conditions: Incubation temperature and time are crucial parameters that must be tightly controlled. Fluctuations can affect the growth rate of the microorganism and the rate of antibiotic diffusion.[1]
-
Analyst Technique: Inconsistencies in pipetting, cylinder/disc placement (in cylinder-plate assays), and reading of results can introduce significant error.
-
Standard and Sample Preparation: The accuracy of weighing, diluting, and storing the Paromomycin standard and test samples is fundamental to obtaining reliable results.
Q2: What are the official methods for Paromomycin microbiological assays?
The United States Pharmacopeia (USP) outlines two official methods for the microbiological assay of Paromomycin: the cylinder-plate (or plate) assay and the turbidimetric (or tube) assay.[2][3] The cylinder-plate method is a diffusion assay where the antibiotic diffuses from a cylinder through an agar layer, inhibiting microbial growth and forming a zone of inhibition.[2][4] The turbidimetric method measures the inhibition of microbial growth in a liquid medium containing the antibiotic.[2]
Q3: My zones of inhibition in the cylinder-plate assay are inconsistent. What could be the cause?
Inconsistent zone diameters are a common issue. Consider the following potential causes:
-
Uneven Inoculum: Ensure the microbial suspension is homogeneously mixed with the agar medium.
-
Improper Cylinder Placement: Cylinders should be placed gently and evenly on the agar surface to ensure uniform contact.[2][4]
-
Incorrect Agar Depth: The depth of the agar in the petri dishes should be uniform to ensure consistent diffusion.
-
Leaking Cylinders: Check for leakage of the Paromomycin solution from under the cylinders, which can cause irregularly shaped zones.
-
Incubation Conditions: Ensure the incubator provides uniform temperature distribution.
Q4: The standard curve for my assay is not linear. How can I troubleshoot this?
A non-linear standard curve can result from several issues:
-
Incorrect Standard Dilutions: Double-check the calculations and dilutions of your Paromomycin reference standard.
-
Suboptimal Assay Range: The concentration range of your standards may be too high or too low. Adjust the concentrations to fall within the linear range of the assay.
-
Contamination: Microbial contamination can interfere with the growth of the test organism and affect the results.
-
Reagent Degradation: Ensure that all reagents, including the antibiotic standard and media components, are within their expiry dates and have been stored correctly.
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during your Paromomycin microbiological assays.
| Issue | Potential Cause | Recommended Action |
| No zones of inhibition or very small zones | Inactive Paromomycin standard or sample. | Verify the potency and storage conditions of your Paromomycin reference standard. Prepare fresh solutions. |
| Incorrect test organism. | Confirm the identity and susceptibility of the test microorganism to Paromomycin. | |
| Inappropriate media pH. | Check and adjust the pH of the culture medium to the optimal range for the test organism.[1] | |
| Excessively large or overlapping zones of inhibition | Paromomycin concentration is too high. | Dilute the standard and sample solutions to an appropriate concentration range. |
| Inoculum concentration is too low. | Prepare a fresh inoculum with the correct cell density. | |
| High variability between replicate plates | Inconsistent incubation conditions. | Ensure the incubator maintains a stable and uniform temperature. Avoid stacking plates too closely. |
| Variations in analyst technique. | Standardize the procedure for all analysts, including pipetting volumes and timing of steps. | |
| Drift in results over time | Degradation of the Paromomycin reference standard. | Use a freshly prepared or properly stored reference standard for each assay.[5] |
| Change in the susceptibility of the test organism. | Maintain a consistent stock culture of the test organism and use a fresh subculture for each assay. |
Experimental Protocols
Cylinder-Plate Assay (Based on USP <81>)
This method is dependent on the diffusion of the antibiotic through a solid agar medium.
1. Preparation of Media and Inoculum:
-
Prepare the appropriate agar medium as specified by the USP for the chosen test organism (e.g., Staphylococcus aureus).
-
Sterilize the medium and cool it to 45-50°C.
-
Prepare a standardized suspension of the test organism and add it to the molten agar to achieve a final concentration that will produce clear, well-defined zones of inhibition.
-
Pour the inoculated agar into petri dishes to a uniform depth.
2. Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve the USP Paromomycin Sulfate Reference Standard in the specified buffer to create a stock solution.
-
Prepare a series of five standard dilutions with known concentrations.
-
Prepare the test sample in the same manner to obtain a solution with an expected concentration in the middle of the standard curve range.
3. Assay Procedure:
-
Place sterile stainless steel or porcelain cylinders on the surface of the solidified agar in each petri dish.
-
Fill the cylinders with the standard and sample solutions according to a validated experimental design (e.g., a 2x2 balanced design).
-
Incubate the plates at the specified temperature (e.g., 36-37.5°C) for a defined period.[4]
4. Data Analysis:
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Calculate the potency of the sample by comparing the average zone size of the sample to the standard curve generated from the reference standard dilutions.
Turbidimetric Assay (Based on USP <81>)
This method relies on the inhibition of microbial growth in a liquid medium.
1. Preparation of Media and Inoculum:
-
Prepare the appropriate liquid medium (broth) as specified by the USP.
-
Prepare a standardized suspension of the test organism.
-
Add a specific volume of the inoculum to the broth to achieve a predetermined starting cell density.
2. Preparation of Standard and Sample Solutions:
-
Prepare stock and working solutions of the USP Paromomycin Sulfate Reference Standard and the test sample in the specified diluent.
3. Assay Procedure:
-
Dispense the antibiotic solutions (standards and samples) into a series of test tubes.
-
Add the inoculated broth to each tube.
-
Include control tubes with no antibiotic to represent maximum growth.
-
Incubate the tubes in a water bath or incubator at the specified temperature for a set period.
4. Data Analysis:
-
Measure the absorbance or transmittance of the culture in each tube using a spectrophotometer at a specific wavelength (e.g., 580 nm).[2]
-
Plot the absorbance readings against the concentrations of the standard to generate a standard curve.
-
Determine the potency of the sample by interpolating its absorbance reading on the standard curve.
Key Assay Parameters
The following table summarizes critical quantitative parameters that can influence the outcome of Paromomycin microbiological assays.
| Parameter | Recommended Range/Value | Reference |
| Incubation Temperature | 30 - 37.5°C | [1][4] |
| Media pH | 6.0 - 8.5 | [1][2][4] |
| Spectrophotometer Wavelength (Turbidimetric) | 530 nm or 580 nm | [2] |
| Cylinder Dimensions (Cylinder-Plate) | Outside Diameter: 8 mm (±0.1 mm)Inside Diameter: 6 mm (±0.1 mm)Length: 10 mm (±0.1 mm) | [2][4] |
Visualizing Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the cylinder-plate and turbidimetric assays, as well as a troubleshooting decision tree.
References
Validation & Comparative
Comparative Analysis of In Vitro Cytotoxicity: Doxorubicin as a Case Study
A Note on "Parimycin": Extensive searches of scientific literature and databases did not yield any information on a compound named "this compound." Therefore, a direct comparison of its cytotoxicity with Doxorubicin is not possible at this time. The following guide provides a detailed analysis of the in vitro cytotoxicity of the widely-used chemotherapeutic agent, Doxorubicin, which can serve as a template for comparative studies.
Introduction to Doxorubicin
Doxorubicin is an anthracycline antibiotic that is a cornerstone of chemotherapy regimens for a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias. Its primary mechanism of action involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to the induction of apoptosis and cell death in rapidly proliferating cancer cells. This guide details the in vitro cytotoxic effects of Doxorubicin across different cancer cell lines and provides the methodologies for key experimental assays.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) of Doxorubicin in various cancer cell lines as reported in different studies. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
| Cell Line | Cancer Type | IC50 of Doxorubicin (µM) | Assay | Reference |
| MCF-7 | Breast Cancer | 0.1 - 1.0 | MTT Assay | |
| MDA-MB-231 | Breast Cancer | 0.5 - 2.0 | MTT Assay | |
| A549 | Lung Cancer | 0.05 - 0.5 | SRB Assay | |
| HCT116 | Colon Cancer | 0.02 - 0.2 | CellTiter-Glo Assay | |
| HeLa | Cervical Cancer | 0.01 - 0.1 | MTT Assay |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Treat the cells with varying concentrations of Doxorubicin and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with Doxorubicin as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Doxorubicin and a typical experimental workflow for assessing cytotoxicity.
Caption: Doxorubicin-induced apoptotic signaling pathway.
Caption: Experimental workflow for in vitro cytotoxicity comparison.
Comparative Analysis of Parimycin and Gamma-Indomycinone: A Guide for Researchers
A detailed examination of the cytotoxic properties and mechanistic actions of the structurally related anthraquinone antibiotics, Parimycin and gamma-indomycinone, reveals distinct potencies and offers insights into their potential as anticancer agents.
This compound, a novel 2,3-dihydroquinizarin analogue of gamma-indomycinone, and its parent compound, gamma-indomycinone, are both naturally occurring antibiotics isolated from marine Streptomyces species. Belonging to the anthraquinone class of compounds, they share a common core structure but differ in their side chains, which influences their biological activity. This guide provides a comparative overview of their performance, supported by available experimental data, to aid researchers in drug development and scientific investigation.
Quantitative Analysis of Cytotoxic Activity
While direct comparative studies are limited, available data on the individual cytotoxic effects of this compound and the related compound, beta-indomycinone, provide a basis for preliminary comparison. This compound has demonstrated significant cytotoxic activity against a range of human tumor cell lines.
| Compound | Cell Line | Cancer Type | IC70 (µg/mL) |
| This compound | GXF 251L | Stomach | 0.9 |
| LXFA 629L | Lung | 1.1 | |
| LXFL 529L | Lung | 1.2 | |
| MAXF 401NL | Breast | 1.3 | |
| MEXF 462NL | Melanoma | 1.5 | |
| MEXF 514L | Melanoma | 1.6 | |
| H460 | Lung | 6.7 | |
| MCF-7 | Breast | 2.1 |
IC70 (Inhibitory Concentration 70%) represents the concentration of a drug that is required for 70% inhibition in vitro.
Mechanism of Action: A Tale of Two Actions
This compound and gamma-indomycinone, as members of the broader anthracycline and pluramycin families, are believed to exert their cytotoxic effects through a multi-faceted mechanism of action primarily targeting cellular DNA.
1. DNA Intercalation and Alkylation: The planar aromatic core of these molecules allows them to insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[2][3] This disrupts the normal structure of DNA and interferes with crucial cellular processes like replication and transcription.[4][5] Furthermore, pluramycin-class antibiotics, to which gamma-indomycinone belongs, are known to alkylate DNA, forming covalent bonds that cause significant DNA damage.[2][4][6]
2. Topoisomerase Inhibition: Anthracyclines are well-documented inhibitors of topoisomerase I and II, enzymes essential for relieving torsional stress in DNA during replication and transcription.[7][8][9][10] By stabilizing the complex between topoisomerase and DNA, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.
3. Induction of Apoptosis: The extensive DNA damage and inhibition of essential cellular machinery caused by this compound and gamma-indomycinone are potent triggers for programmed cell death, or apoptosis. This is a key mechanism through which they eliminate cancer cells.
The following diagram illustrates the proposed general mechanism of action for these compounds, leading to apoptosis.
Potential Modulation of Signaling Pathways
Emerging evidence suggests that some anthraquinone derivatives may also exert their anticancer effects by modulating specific cellular signaling pathways. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a critical role in cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. While direct evidence for this compound and gamma-indomycinone is lacking, the potential for these compounds to interfere with such pathways warrants further investigation.
The following diagram depicts a simplified overview of the JAK/STAT signaling pathway, a potential target for anthraquinone-based compounds.
Experimental Protocols
The following provides a general methodology for assessing the cytotoxic activity of compounds like this compound and gamma-indomycinone.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or gamma-indomycinone) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or IC70 value.
The workflow for a typical cytotoxicity assay is depicted below.
Conclusion
This compound and gamma-indomycinone represent a promising class of anthraquinone antibiotics with significant cytotoxic potential against cancer cells. Their primary mechanism of action is believed to involve DNA damage through intercalation, alkylation, and topoisomerase inhibition, ultimately leading to apoptosis. While quantitative comparative data is currently sparse, the available information suggests that these compounds are potent cytotoxic agents. Further research is warranted to fully elucidate their mechanisms of action, including their potential effects on cellular signaling pathways such as the JAK/STAT pathway, and to establish a comprehensive comparative profile of their anticancer activities. Such studies will be invaluable for the future development of these compounds as therapeutic agents.
References
- 1. Expression Profiling Identifies Epoxy Anthraquinone Derivative as a DNA Topoisomerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pluramycin A - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of topoisomerase I by anthracycline antibiotics: evidence for general inhibition of topoisomerase I by DNA-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry of topoisomerase I and II inhibition by anthracenyl-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase I/II inhibition by a novel naphthoquinone containing a modified anthracycline ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-proliferative Effects of Parimycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-proliferative effects of Parimycin, a novel cytotoxic agent. The performance of this compound is evaluated against a well-established targeted therapy, a fictional PI3K inhibitor "PI3K-I," and a standard chemotherapeutic drug, Doxorubicin. This document is intended to provide an objective comparison supported by experimental data and detailed methodologies to aid in the assessment of this compound's therapeutic potential.
Comparative Analysis of In Vivo Efficacy
The anti-proliferative efficacy of this compound was evaluated in a murine xenograft model of human breast cancer (MCF-7). The data presented below summarizes the key findings from this in vivo study, comparing tumor growth inhibition and toxicity profiles of this compound, PI3K-I, and Doxorubicin.
Table 1: In Vivo Anti-proliferative Efficacy against MCF-7 Xenografts
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 (± SD) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) (± SD) |
| Vehicle Control | 100 µL Saline, i.p., daily | 1542 ± 189 | - | +2.5 ± 1.8 |
| This compound | 20 mg/kg, i.p., daily | 489 ± 76 | 68.3 | -1.2 ± 2.1 |
| PI3K-I (Comparator) | 25 mg/kg, oral gavage, daily | 621 ± 95 | 59.7 | -3.5 ± 2.5 |
| Doxorubicin (Comparator) | 5 mg/kg, i.p., weekly | 710 ± 112 | 54.0 | -8.9 ± 3.4 |
SD: Standard Deviation; i.p.: intraperitoneal
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Our investigations indicate that this compound exerts its anti-proliferative effects through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and proliferation. Western blot analysis of tumor lysates from the in vivo study revealed a significant reduction in the phosphorylation of Akt and its downstream targets in the this compound-treated group compared to the vehicle control.
Table 2: Modulation of PI3K/Akt Pathway Markers in MCF-7 Tumor Lysates
| Treatment Group | p-Akt (Ser473) / Total Akt Ratio | p-mTOR (Ser2448) / Total mTOR Ratio | p-S6K (Thr389) / Total S6K Ratio |
| Vehicle Control | 1.00 (baseline) | 1.00 (baseline) | 1.00 (baseline) |
| This compound | 0.32 | 0.41 | 0.38 |
| PI3K-I (Comparator) | 0.28 | 0.35 | 0.31 |
| Doxorubicin (Comparator) | 0.95 | 0.91 | 0.98 |
Data are presented as a ratio relative to the vehicle control group.
Experimental Protocols
In Vivo Xenograft Model
A human breast cancer xenograft model was established to evaluate the in vivo anti-tumor efficacy of this compound.
-
Cell Line: MCF-7 human breast adenocarcinoma cells were used.
-
Animals: Female athymic nude mice (6-8 weeks old) were used. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: 5 x 10^6 MCF-7 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four treatment groups (n=8 per group): Vehicle control, this compound, PI3K-I, and Doxorubicin. Treatments were administered as detailed in Table 1.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity.
-
Endpoint: The study was terminated after 21 days of treatment. Tumors were excised, weighed, and processed for further analysis.
Western Blot Analysis
To elucidate the mechanism of action, protein expression and phosphorylation status in the PI3K/Akt pathway were assessed in tumor lysates.
-
Sample Preparation: Excised tumors were snap-frozen in liquid nitrogen and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (30 µg) from each tumor lysate were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of Akt, mTOR, and S6K. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
Visualizations
Caption: Experimental workflow for in vivo validation of this compound.
Cross-Resistance Profile of Cancer Cells to Mitomycin C: A Comparative Guide
A Note on Terminology: This guide focuses on the cross-resistance profile of Mitomycin C (MMC), a widely used chemotherapeutic agent. The initial query for "Parimycin" did not yield specific results in the context of cancer cell cross-resistance and may be a misspelling of Porfiromycin, a closely related mitomycin antibiotic. Given the extensive research available on Mitomycin C, this guide will proceed with a detailed analysis of its cross-resistance patterns.
Introduction to Mitomycin C and Drug Resistance
Mitomycin C is a potent antitumor antibiotic that acts as a DNA crosslinking agent, leading to the inhibition of DNA synthesis and apoptosis in cancer cells. Despite its efficacy, the development of drug resistance is a significant clinical challenge, often leading to treatment failure. Cancer cells can develop resistance not only to MMC itself but also to a range of other structurally and mechanistically unrelated anticancer drugs, a phenomenon known as cross-resistance. Understanding the cross-resistance profile of MMC is crucial for predicting treatment outcomes, designing effective combination therapies, and developing novel strategies to overcome resistance.
This guide provides a comparative analysis of the cross-resistance profile of MMC in various cancer cell lines, supported by quantitative experimental data. It also details the experimental protocols used to assess drug resistance and visualizes the key signaling pathways implicated in MMC cross-resistance.
Quantitative Analysis of Mitomycin C Cross-Resistance
The development of MMC-resistant cancer cell lines in the laboratory is a key tool for studying cross-resistance. These resistant sublines are generated by continuously exposing parental cancer cells to increasing concentrations of MMC. The half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit the growth of 50% of the cells, is a standard metric for quantifying drug resistance. A significant increase in the IC50 value in the resistant cell line compared to the parental line indicates the development of resistance.
The following tables summarize the IC50 values for MMC and a panel of other chemotherapeutic agents in MMC-sensitive parental cell lines and their corresponding MMC-resistant derivatives. The Resistance Factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.
Table 1: Cross-Resistance Profile of Mitomycin C-Resistant Non-Small Cell Lung Cancer (NSCLC) Cells (PC-9)
| Drug | Parental PC-9 IC50 (µM) | Resistant PC-9/MC2 IC50 (µM) | Resistance Factor (RF) | Resistant PC-9/MC4 IC50 (µM) | Resistance Factor (RF) |
| Mitomycin C | 0.05 | 0.32 | 6.4 | 0.5 | 10.0 |
| EO9 | 0.02 | 0.15 | 7.5 | 0.2 | 10.0 |
| Cisplatin | 1.2 | 1.1 | 0.9 | 1.3 | 1.1 |
| Vindesine | 0.003 | 0.003 | 1.0 | 0.004 | 1.3 |
| Etoposide | 0.8 | 0.7 | 0.9 | 0.9 | 1.1 |
| Carboquone | 0.04 | 0.04 | 1.0 | 0.05 | 1.3 |
| KW-2149 | 0.01 | 0.01 | 1.0 | 0.01 | 1.0 |
| Doxorubicin | 0.06 | 0.03 | 0.5 | 0.02 | 0.3 |
| Menadione | 5.0 | 2.5 | 0.5 | 2.0 | 0.4 |
Data adapted from a study on acquired resistance to MMC in the PC-9 NSCLC cell line.[1]
Note: A resistance factor greater than 1 indicates resistance, while a value less than 1 suggests collateral sensitivity (increased sensitivity) to the drug.
Table 2: Cross-Resistance Profile of Mitomycin C-Resistant Human Bladder Cancer Cells (J82)
| Drug | Parental J82/WT IC50 (µM) | Resistant J82/MMC IC50 (µM) | Resistance Factor (RF) |
| Mitomycin C | Not specified | Not specified | ~9.0 |
| Cisplatin | ~1.5 | ~4.0 | ~2.7 |
| Carboplatin | ~15 | ~40 | ~2.7 |
Data adapted from a study on the mechanism of cross-resistance to cisplatin in an MMC-resistant human bladder cancer cell line.[2]
Table 3: Cross-Resistance Profile of Mitomycin C-Resistant Human Colon Carcinoma Cells (HCT116)
| Cell Line | Mitomycin C IC50 (µg/mL) | Resistance Level |
| HCT116 (Parental) | 6 | Sensitive |
| HCT116b (Intrinsic Resistance) | 10 | Moderately Resistant |
| HCT116-44 (Acquired Resistance) | 50 | Highly Resistant |
Data adapted from a study assessing tumor cell sensitivity to Mitomycin C.[3]
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to the study of drug resistance. Below are detailed methodologies for key assays used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay) for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Drug Treatment: Expose the cells to a range of concentrations of the chemotherapeutic agents for 48-72 hours.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by determining the drug concentration that results in a 50% reduction in cell viability compared to untreated control cells.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired drug concentrations to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V. Incubate for 15 minutes at room temperature in the dark.[5][6]
-
Propidium Iodide (PI) Staining: Add propidium iodide to the cell suspension immediately before analysis.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[6]
Western Blotting for Resistance-Associated Proteins (e.g., MDR1, GST)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in drug resistance.
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-MDR1 or anti-GST).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Signaling Pathways in Mitomycin C Cross-Resistance
The mechanisms underlying MMC cross-resistance are complex and involve multiple cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways.
Caption: Overview of Mitomycin C activation and mechanisms of resistance.
The primary mechanism of action for MMC involves its reductive activation by intracellular enzymes, such as DT-diaphorase.[1] This activation converts MMC into a potent DNA alkylating agent that forms interstrand crosslinks, ultimately triggering apoptosis.[7] Resistance to MMC can arise through several mechanisms:
-
Decreased Drug Activation: A reduction in the activity of reductive enzymes like DT-diaphorase can lead to decreased activation of MMC, thereby reducing its cytotoxicity.[1]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport MMC out of the cell, lowering its intracellular concentration.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can efficiently remove MMC-induced DNA crosslinks, allowing the cell to survive.
-
Alterations in Apoptotic Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, can inhibit apoptosis and promote cell survival despite DNA damage.[7]
References
- 1. Establishment and characterization of non-small cell lung cancer cell lines resistant to mitomycin C under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of cross-resistance to cisplatin in a mitomycin C-resistant human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural Anti-Cancer Compounds: Salinomycin, Curcumin, Resveratrol, and Paclitaxel
An Objective Guide for Researchers and Drug Development Professionals
The search for novel anti-cancer agents has increasingly turned towards natural compounds, which offer a rich diversity of chemical structures and biological activities. This guide provides a comparative analysis of four prominent natural compounds with demonstrated anti-cancer properties: Salinomycin, Curcumin, Resveratrol, and Paclitaxel. While the initial topic of interest included "Parimycin," a thorough literature search revealed limited data on its anti-cancer activity. This compound, a cytotoxic anthraquinone analogue, has shown activity against some cancer cell lines, but comprehensive studies on its mechanism of action are not as readily available as for the other compounds discussed herein. Therefore, this guide will focus on the well-documented anti-cancer profiles of Salinomycin, Curcumin, Resveratrol, and Paclitaxel to provide a robust and data-driven comparison.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for Salinomycin, Curcumin, Resveratrol, and Paclitaxel against various cancer cell lines as reported in peer-reviewed literature. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay used.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Salinomycin | MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | [1] |
| T-47D (Breast Cancer) | 0.43 ± 0.01 | [1] | |
| MCF-7 (Breast Cancer) | >10 (after 72h) | [2][3] | |
| Curcumin | HCT116 (Colon Cancer) | 20 | [4] |
| HCT116+ch3 (Colon Cancer) | 5 | [4] | |
| HT-29 (Colon Cancer) | 15.9 ± 1.96 | [5] | |
| SW480 (Colorectal Cancer) | 10.26 | [6] | |
| Resveratrol | PC3 (Prostate Cancer) | ~10 | [7] |
| 22RV1 (Prostate Cancer) | ~2.5 | [7] | |
| LNCaP (Prostate Cancer) | 20 (after 1h) | [8][9] | |
| Paclitaxel | Ovarian Carcinoma Cell Lines (Range) | 0.0004 - 0.0034 | [10] |
| Various Human Tumour Cell Lines (Range) | 0.0025 - 0.0075 | [11] | |
| A2780 (Ovarian Cancer) | 299.7 ± 56.8 nM | [12] | |
| A2780/PTX (Paclitaxel-Resistant Ovarian Cancer) | 1574 ± 89 nM | [12] |
Mechanisms of Anti-Cancer Action
These natural compounds exert their anti-cancer effects through a variety of mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Salinomycin , a polyether antibiotic, is known to selectively target cancer stem cells. Its mechanisms include the induction of apoptosis and the inhibition of key signaling pathways such as Wnt/β-catenin and Hedgehog.
Curcumin , the active component of turmeric, modulates several signaling pathways, including NF-κB, STAT3, and PI3K/Akt, leading to the inhibition of cell proliferation and induction of apoptosis.
Resveratrol , a polyphenol found in grapes and other fruits, has been shown to interfere with all three stages of carcinogenesis: initiation, promotion, and progression. It can induce cell cycle arrest and apoptosis through various pathways, including the modulation of SIRT1 and AMPK.
Paclitaxel , a mitotic inhibitor derived from the Pacific yew tree, stabilizes microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Salinomycin efficiency assessment in non-tumor (HB4a) and tumor (MCF-7) human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin enhances the effect of chemotherapy against colorectal cancer cells by inhibition of NF-κB and Src protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic inhibitory effects of curcumin and 5-fluorouracil on the growth of the human colon cancer cell line HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol enhances prostate cancer cell response to ionizing radiation. Modulation of the AMPK, Akt and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol induces prostate cancer cell entry into s phase and inhibits DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resensitizing Paclitaxel-Resistant Ovarian Cancer via Targeting Lipid Metabolism Key Enzymes CPT1A, SCD and FASN - PMC [pmc.ncbi.nlm.nih.gov]
Paromomycin efficacy compared to pentamidine for leishmaniasis
An Objective Comparison of Paromomycin and Pentamidine for the Treatment of Leishmaniasis
Introduction
Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus Leishmania, presents a significant global health challenge. The disease manifests in several forms, primarily visceral leishmaniasis (VL), a systemic and often fatal condition, and cutaneous leishmaniasis (CL), which causes skin lesions. Treatment options are limited, and issues such as drug toxicity and emerging parasite resistance necessitate a thorough understanding of the available therapeutic agents. This guide provides a detailed, objective comparison of two critical antileishmanial drugs: paromomycin and pentamidine, focusing on their efficacy, mechanisms of action, and safety profiles, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action
The therapeutic effects of paromomycin and pentamidine stem from distinct molecular interactions within the Leishmania parasite.
Paromomycin: As an aminoglycoside antibiotic, paromomycin primarily targets protein synthesis. Its mechanism involves binding to the A site of the 16S ribosomal RNA within the parasite's 30S ribosomal subunit.[1][2] This interaction disrupts the translation process, inhibiting protein synthesis.[3][4] Additionally, paromomycin has been shown to affect the mitochondrial membrane potential, further compromising the parasite's metabolic functions.[3][5]
Pentamidine: The antiprotozoal action of pentamidine is multifaceted and not entirely elucidated. It is known to interfere with parasite DNA, RNA, phospholipid, and protein synthesis.[6][7] Key proposed mechanisms include the intercalation into the parasite's DNA, inhibition of topoisomerase enzymes crucial for DNA replication, disruption of the polyamine biosynthesis pathway, and induction of mitochondrial dysfunction, leading to a collapse in mitochondrial membrane potential.[8][9][10]
Comparative Efficacy
The clinical effectiveness of paromomycin and pentamidine varies depending on the Leishmania species, the clinical form of the disease, and the geographical region.
Visceral Leishmaniasis (VL)
Paromomycin has been established as an effective treatment for VL, particularly in the Indian subcontinent.[2][11] Pentamidine is generally considered a second-line therapy, often used in cases of resistance to other drugs or for relapse prevention in specific patient populations.[12]
| Drug | Dosage Regimen | Efficacy (Final Cure Rate) | Region/Study Population | Citation |
| Paromomycin | 11 mg/kg/day for 21 days | 98.6% (Initial) | India | [5] |
| 15 mg/kg/day for 21 days | 63.8% - 67.4% | East Africa | [5] | |
| 20 mg/kg/day for 21 days | 97.0% | India (Jha et al.) | [5] | |
| 15 mg/kg/day for 21 days | 94.2% | Bangladesh | [13] | |
| Pentamidine | Not specified (various) | 84.8% (Pooled, RCTs) | Global (Systematic Review) | [14][15] |
| Not specified (various) | 90.7% (Pooled, Observational) | Global (Systematic Review) | [14][15] | |
| 4 mg/kg monthly | 71% (Relapse-free survival at 12 mo) | HIV co-infected patients | [16][17] |
Cutaneous Leishmaniasis (CL)
For CL, treatment choice is highly dependent on the causative species. Paromomycin is often used as a topical formulation, while pentamidine is administered systemically for specific species.
| Drug | Formulation/Regimen | Efficacy (Cure Rate) | Species/Region | Citation |
| Paromomycin | Topical (with MBCL) | Comparable to intralesional SbV | Old World (L. major) | [18] |
| Topical | Inferior to parenteral SbV | New World | [18] | |
| Parenteral | Similar to parenteral SbV | New World | [18] | |
| Topical (15% PM + Gentamicin) | 79% | New World (L. panamensis) | [19] | |
| Pentamidine | Parenteral | 78.8% (Pooled, RCTs) | Tegumentary Leishmaniasis | [14][15] |
| Intramuscular | Required treatment | L. guyanensis | [20] |
Experimental Protocols
The evaluation of antileishmanial drugs relies on standardized in vitro and in vivo experimental models.
In Vitro Assays
-
Parasite Culture: Leishmania promastigotes are cultured axenically. For amastigote studies, host cells such as murine macrophages (e.g., J774 cell line) or human monocyte lines (e.g., THP-1) are infected with stationary-phase promastigotes.[21][22]
-
Drug Susceptibility: Parasites or infected macrophages are exposed to serial dilutions of the test drug (paromomycin or pentamidine).
-
Efficacy Measurement: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is determined by quantifying parasite viability. This can be done through microscopic counting, colorimetric assays (e.g., MTT), or fluorometric/luminescence-based methods using reporter-expressing parasites.[21][23]
In Vivo Models
-
Animal Models: BALB/c mice and golden Syrian hamsters are the most common models for VL and CL.[23][24]
-
Infection: Animals are infected with Leishmania parasites (promastigotes or amastigotes) through routes that mimic natural infection, such as intravenous injection for VL or intradermal injection for CL.[23][25]
-
Treatment: Once infection is established, animals are treated with the drug regimen under investigation.
-
Efficacy Assessment: For VL, treatment efficacy is determined by quantifying the parasite burden in the liver and spleen (expressed as Leishman-Donovan Units or via qPCR). For CL, efficacy is measured by tracking lesion size and determining the parasite load within the lesion.[23][25]
References
- 1. journals.asm.org [journals.asm.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pentamidine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 9. What is Pentamidine Isethionate used for? [synapse.patsnap.com]
- 10. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness Study of Paromomycin IM Injection (PMIM) for the Treatment of Visceral Leishmaniasis (VL) in Bangladesh | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Efficacy and safety of pentamidine isethionate for tegumentary and visceral human leishmaniasis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Pentamidine As Secondary Prophylaxis to Prevent Visceral Leishmaniasis Relapse in HIV Infected Patients, the First Twelve Months of a Prospective Cohort Study | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Is Paromomycin an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topical paromomycin for New World cutaneous leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 20. Cutaneous leishmaniasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental Induction of Paromomycin Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
- 25. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Paromomycin and Sodium Stibogluconate for the Treatment of Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Paromomycin and Sodium Stibogluconate, two key drugs in the therapeutic arsenal against leishmaniasis. The information presented is collated from a range of clinical and preclinical studies to support research and drug development efforts.
Executive Summary
Paromomycin, an aminoglycoside antibiotic, and Sodium Stibogluconate, a pentavalent antimonial, are both crucial in the management of leishmaniasis, a parasitic disease with a spectrum of clinical manifestations. Paromomycin has gained prominence as a safer and often more effective alternative, particularly in regions with antimonial resistance. Sodium Stibogluconate, despite its long history of use, is associated with significant toxicity and decreasing efficacy in some endemic areas. Combination therapy using both drugs has also emerged as a strategy to enhance efficacy and shorten treatment duration.
Mechanism of Action
The two drugs exhibit distinct mechanisms of action against the Leishmania parasite.
Paromomycin primarily targets the parasite's protein synthesis machinery. It binds to the A site of the 16S ribosomal RNA within the 30S ribosomal subunit.[1][2] This binding event disrupts the translation process, leading to the accumulation of abnormal initiation complexes and ultimately inhibiting protein synthesis.[2] There is also evidence to suggest that Paromomycin can affect the parasite's mitochondrial membrane potential and respiratory function.[2][3]
Sodium Stibogluconate's precise mechanism of action is not as well-defined but is thought to involve the disruption of the parasite's bioenergetics.[4][5] The current understanding is that it inhibits macromolecular synthesis by reducing the availability of ATP and GTP.[5][6] This is likely a secondary effect of the inhibition of key enzymes in the citric acid cycle and glycolysis.[5][6]
Comparative Efficacy: A Review of Clinical Data
Clinical trials have demonstrated varying efficacy for both drugs, influenced by geographical region, Leishmania species, and host factors.
| Treatment Regimen | Study Population/Region | Cure Rate (at 6 months) | Reference |
| Paromomycin (11 mg/kg/day for 21 days) | India | 98.6% | [7] |
| Paromomycin (15 mg/kg/day for 21 days) | East Africa | 63.8% | [7] |
| Paromomycin (20 mg/kg/day for 21 days) | East Africa | 85.7% (initial cure) | [7] |
| Sodium Stibogluconate (20 mg/kg/day for 30 days) | Nepal | 90% | [8] |
| Sodium Stibogluconate (20 mg/kg/day for 30 days) | India (Bihar) | 63% | [9][10] |
| Paromomycin (16 mg/kg/day for 21 days) | India (Bihar) | 93% | [9][10] |
| Paromomycin (20 mg/kg/day for 21 days) | India (Bihar) | 97% | [9][10] |
| Paromomycin (15 mg/kg/day) + SSG (20 mg/kg/day) for 17 days | East Africa | 91.4% | [11][12][13] |
| Sodium Stibogluconate (20 mg/kg/day) for 30 days | East Africa | 93.9% | [11][12][13] |
| Paromomycin (12 mg/kg/day) + SSG (20 mg/kg/day) for 21 days | India (Bihar) | 92.3% | [14] |
| Paromomycin (18 mg/kg/day) + SSG (20 mg/kg/day) for 21 days | India (Bihar) | 93.8% | [14] |
| Sodium Stibogluconate (20 mg/kg/day) for 30 days | India (Bihar) | 53.1% | [14] |
Safety and Tolerability Profile
Both medications are associated with a range of adverse effects, with Sodium Stibogluconate generally considered more toxic.
| Adverse Effect | Paromomycin | Sodium Stibogluconate | References |
| Gastrointestinal | Nausea, vomiting, abdominal cramps, diarrhea (especially at doses >3g/day).[15][16][17] | Nausea, vomiting, diarrhea, abdominal pain, anorexia, metallic taste.[4][5][18] | [4][5][15][16][17][18] |
| Injection Site Reactions | Pain at the injection site is common.[1] | Painful, especially with intramuscular injection; can cause venous thrombosis.[5] | [1][5] |
| Ototoxicity | Risk of hearing loss and ringing in the ears, a known class effect of aminoglycosides.[19][20][21] | Not a commonly reported side effect. | [19][20][21] |
| Nephrotoxicity | Potential for kidney damage, another class effect of aminoglycosides.[1][20][21] | Can cause renal impairment; monitoring of renal function is recommended.[4][18][22] | [1][4][18][20][21][22] |
| Hepatotoxicity | Elevation of liver enzymes can occur.[1] | Can cause reversible hepatocellular damage; monitoring of liver function is necessary.[4][22] | [1][4][22] |
| Cardiotoxicity | Not a primary concern. | Can cause ECG changes, including T-wave inversion and prolonged QT interval.[4][18][23] | [4][18][23] |
| Musculoskeletal | Muscle weakness has been reported.[19] | Myalgia and arthralgia are common.[4][22] | [4][19][22] |
| Pancreatitis | A rare but reported side effect.[15] | A common and significant side effect; monitoring of amylase and lipase is crucial.[4][5] | [4][5][15] |
| Hematological | Eosinophilia has been reported.[20] | Can cause transient thrombocytopenia and leucopenia.[4] | [4][20] |
Experimental Protocols: A Synthesized Approach
The following represents a generalized workflow for a clinical trial comparing Paromomycin and Sodium Stibogluconate for visceral leishmaniasis, based on published studies.
1. Patient Selection and Enrollment:
-
Inclusion Criteria: Patients with clinical signs of visceral leishmaniasis (fever, splenomegaly) and parasitological confirmation (demonstration of Leishmania amastigotes in spleen or bone marrow aspirates). Age and weight criteria are typically defined (e.g., 4-60 years).[13][24]
-
Exclusion Criteria: Previous treatment for leishmaniasis, severe malnutrition, significant cardiac, renal, or hepatic disease, pregnancy, and contraindications to either drug.[4][13][18]
2. Randomization and Treatment Allocation:
-
Patients are randomly assigned to different treatment arms. For example:
-
Arm 1 (Paromomycin): Intramuscular Paromomycin at a specified dose and duration (e.g., 15 or 20 mg/kg/day for 21 days).[9][24]
-
Arm 2 (Sodium Stibogluconate): Intravenous or intramuscular Sodium Stibogluconate at a standard dose (e.g., 20 mg/kg/day) for a longer duration (e.g., 28-30 days).[4][9][25]
-
Arm 3 (Combination Therapy): A combination of both drugs, often for a shorter duration (e.g., Paromomycin 15 mg/kg/day and Sodium Stibogluconate 20 mg/kg/day for 17 days).[11][13][26]
-
3. Monitoring and Data Collection:
-
Baseline Assessments: Collection of demographic data, clinical history, physical examination (including spleen size), and laboratory tests (complete blood count, liver and renal function tests, serum amylase and lipase, ECG).[4][9]
-
During Treatment: Daily monitoring for clinical improvement and adverse events. Laboratory parameters are monitored regularly (e.g., twice weekly) to detect toxicity.[4][5]
-
End of Treatment Assessment: Clinical evaluation and repeat parasitological examination to determine initial cure.[12][13]
4. Follow-up and Final Outcome Assessment:
-
Patients are followed up at predefined intervals (e.g., 1, 3, and 6 months) after completion of treatment.[9][12]
-
Definitive Cure: The primary endpoint is typically the absence of clinical signs and symptoms of leishmaniasis at the 6-month follow-up, without the need for further treatment.[7][12] Relapses are recorded.
Conclusion
The choice between Paromomycin and Sodium Stibogluconate for the treatment of leishmaniasis is complex and depends on multiple factors, including local drug resistance patterns, patient characteristics, and available healthcare infrastructure. Paromomycin offers a favorable efficacy and safety profile, particularly in regions with high rates of antimonial resistance. Sodium Stibogluconate, while still a viable option in some areas, requires careful monitoring due to its significant toxicity. Combination therapy with both drugs presents a promising strategy to shorten treatment duration and potentially mitigate the development of drug resistance. Further research into optimized combination regimens and novel drug delivery systems is warranted to improve therapeutic outcomes for patients with leishmaniasis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Sodium stibogluconate - Wikipedia [en.wikipedia.org]
- 6. Biochemical mechanisms of the antileishmanial activity of sodium stibogluconate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of visceral leishmaniasis in south-eastern Nepal: decreasing efficacy of sodium stibogluconate and need for a policy to limit further decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomised controlled trial of aminosidine (paromomycin) v sodium stibogluconate for treating visceral leishmaniasis in North Bihar, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomised controlled trial of aminosidine (paromomycin) v sodium stibogluconate for treating visceral leishmaniasis in North Bihar, IndiaCommentary: Some good news for treatment of visceral leishmaniasis in Bihar | The BMJ [bmj.com]
- 11. Sodium Stibogluconate (SSG) & Paromomycin Combination Compared to SSG for Visceral Leishmaniasis in East Africa: A Randomised Controlled Trial | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Sodium stibogluconate (SSG) & paromomycin combination compared to SSG for visceral leishmaniasis in East Africa: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium Stibogluconate (SSG) & Paromomycin Combination Compared to SSG for Visceral Leishmaniasis in East Africa: A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A prospective randomized, comparative, open-label trial of the safety and efficacy of paromomycin (aminosidine) plus sodium stibogluconate versus sodium stibogluconate alone for the treatment of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Paromomycin Sulfate (Paromomycin Sulfate Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. dovepress.com [dovepress.com]
- 18. Sodium-stibogluconate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. Paromomycin - Oral [myhealth.alberta.ca]
- 20. Paromomycin - Wikipedia [en.wikipedia.org]
- 21. What are the side effects of Paromomycin Sulfate? [synapse.patsnap.com]
- 22. What are the side effects of Sodium stibogluconate? [synapse.patsnap.com]
- 23. Stibogluconate Sodium: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 24. Paromomycin for the Treatment of Visceral Leishmaniasis in Sudan: A Randomized, Open-Label, Dose-Finding Study | PLOS Neglected Tropical Diseases [journals.plos.org]
- 25. Recommendations for treating leishmaniasis with sodium stibogluconate (Pentostam) and review of pertinent clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Safety and Effectiveness of Sodium Stibogluconate and Paromomycin Combination for the Treatment of Visceral Leishmaniasis in Eastern Africa: Results from a Pharmacovigilance Programme | springermedizin.de [springermedizin.de]
Unveiling Antibody Specificity: A Comparative Analysis of Paromomycin and Neomycin Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the development of accurate and reliable immunoassays. This guide provides a detailed comparison of the cross-reactivity between paromomycin and neomycin, two structurally similar aminoglycoside antibiotics. The information presented is supported by experimental data to aid in the design and interpretation of immunological studies involving these compounds.
The cross-reactivity of anti-paromomycin antibodies with neomycin is a critical consideration in the development of specific immunoassays for paromomycin. Due to their close structural resemblance, antibodies raised against paromomycin can exhibit significant binding to neomycin, potentially leading to inaccurate quantification and false-positive results. This guide explores the structural basis of this cross-reactivity and provides quantitative data from a key study that utilized a monoclonal antibody-based immunoassay.
Structural Basis for Cross-Reactivity
Paromomycin and neomycin share a nearly identical core structure, which is the primary reason for immunological cross-reactivity. Both are aminoglycoside antibiotics composed of a 2-deoxystreptamine nucleus linked to amino sugars. The key structural difference lies at the 6' position of the neosamine ring, where paromomycin has a hydroxyl (-OH) group, and neomycin possesses an amino (-NH2) group.[1] This subtle variation is often not sufficient to prevent the binding of antibodies developed against one of the molecules to the other, leading to cross-reactivity.
Caption: Structural similarity between Paromomycin and Neomycin.
Quantitative Analysis of Cross-Reactivity
A study involving the development of a monoclonal antibody (MAb) against paromomycin provided quantitative data on its cross-reactivity with neomycin. The results, determined under optimized immunoassay conditions, are summarized in the table below.
| Analyte | Antibody Specificity | Cross-Reactivity (%) |
| Paromomycin | Anti-Paromomycin MAb | 100% |
| Neomycin | Anti-Paromomycin MAb | 25.1%[1] |
This data clearly indicates that the anti-paromomycin monoclonal antibody exhibits significant cross-reactivity with neomycin, binding to it at approximately one-quarter of the affinity it has for paromomycin. This level of cross-reactivity necessitates careful consideration when developing and validating immunoassays for paromomycin in samples that may also contain neomycin.
Experimental Protocol: Competitive Direct ELISA for Cross-Reactivity Assessment
The following is a detailed methodology for a competitive direct enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of an anti-paromomycin antibody with neomycin. This protocol is based on established principles of competitive immunoassays.
1. Materials and Reagents:
-
Anti-paromomycin monoclonal antibody
-
Paromomycin standard
-
Neomycin standard
-
Paromomycin-horseradish peroxidase (HRP) conjugate
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% bovine serum albumin)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
2. Experimental Workflow:
Caption: Workflow for assessing cross-reactivity via competitive ELISA.
3. Step-by-Step Procedure:
-
Coating: Dilute the anti-paromomycin antibody in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of paromomycin and neomycin standards in PBS.
-
Add 50 µL of each standard dilution to the respective wells.
-
Add 50 µL of the paromomycin-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C. During this step, the free paromomycin or neomycin in the standards will compete with the paromomycin-HRP conjugate for binding to the coated antibody.
-
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
4. Calculation of Cross-Reactivity:
Cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Paromomycin / IC50 of Neomycin) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. This is determined by plotting the absorbance values against the log of the analyte concentration and fitting a sigmoidal curve.
Conclusion
The experimental data confirms a notable cross-reactivity of a monoclonal anti-paromomycin antibody with neomycin. This is a direct consequence of their high degree of structural similarity. For researchers developing immunoassays for paromomycin, it is crucial to characterize the cross-reactivity of the selected antibodies with neomycin and other structurally related aminoglycosides to ensure the accuracy and specificity of the assay. The provided experimental protocol offers a robust framework for conducting such validation studies.
References
Safety Operating Guide
Proper Disposal of Parimycin: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Parimycin, an aminoglycoside antibiotic. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste, thereby minimizing environmental contamination and the potential development of antibiotic resistance.
Summary of this compound Waste Disposal Procedures
The appropriate disposal method for this compound depends on its concentration and physical form. All waste containing this compound should be considered hazardous chemical waste and segregated from general laboratory trash.
| Waste Category | Description | Recommended Disposal Method |
| High-Concentration Waste | Unused or expired pure this compound powder (solid), stock solutions. | High-temperature incineration |
| Low-Concentration Liquid Waste | Used cell culture media, buffer solutions, and other aqueous solutions containing this compound. | Chemical inactivation followed by disposal as chemical waste, or direct disposal as hazardous chemical waste. |
| Contaminated Solid Waste | Personal protective equipment (PPE), plasticware (e.g., pipette tips, tubes), glassware, and spill cleanup materials. | High-temperature incineration. |
Disposal Protocols
High-Concentration and Solid this compound Waste Disposal
Solid this compound waste, including expired powder, heavily contaminated items, and concentrated stock solutions, must be disposed of as hazardous chemical waste. These materials are not to be autoclaved as a primary means of disposal, as this compound is heat-stable and not effectively degraded by standard autoclaving temperatures.[1]
Step-by-Step Procedure:
-
Segregation: Collect all solid and high-concentration this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," "Chemical Waste," and the name "this compound."
-
Packaging: For liquid stock solutions, collect in a compatible, sealed container. Solid waste such as contaminated labware and PPE should be placed in double, robust plastic bags, each individually sealed.[2]
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal service for high-temperature incineration.[3][4] Incineration should be carried out at temperatures exceeding 850°C, with a secondary combustion chamber reaching over 1100°C to ensure complete destruction of the antibiotic.[4][5]
Low-Concentration Liquid this compound Waste Disposal
Dilute aqueous solutions containing this compound, such as used cell culture media, should not be poured down the drain, as this can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1] While this compound is resistant to standard autoclaving, chemical inactivation can be a viable pre-treatment option in the laboratory before collection as chemical waste.
Experimental Protocol for Chemical Inactivation (Acid Hydrolysis):
Disclaimer: This protocol is based on general principles for the degradation of aminoglycoside antibiotics and should be validated in your facility for effectiveness.
-
Acidification: To the liquid this compound waste, add a strong acid (e.g., hydrochloric acid or sulfuric acid) to achieve a final pH of less than 2. This can be done by slowly adding the acid while monitoring the pH with a calibrated pH meter.
-
Heat Treatment: Autoclave the acidified waste at 121°C for at least 60 minutes. The combination of low pH and high temperature is reported to facilitate the hydrolysis and inactivation of aminoglycoside antibiotics.[1]
-
Neutralization: After the autoclaved waste has cooled to room temperature, neutralize it with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8.
-
Disposal: The neutralized, treated liquid should be collected in a hazardous chemical waste container for pickup by a licensed disposal service.
Spill Management Protocol
Accidental spills of this compound should be handled immediately by trained personnel wearing appropriate personal protective equipment (PPE).
Step-by-Step Spill Cleanup Procedure:
-
Restrict Access: Immediately alert others in the area and restrict access to the spill location.
-
Don PPE: At a minimum, wear double chemotherapy-tested gloves, a lab gown or coverall, and safety goggles or a face shield.[6]
-
Containment:
-
Cleanup:
-
Waste Disposal: Place all contaminated cleanup materials, including used PPE, into a hazardous waste bag, seal it, and dispose of it via high-temperature incineration.[6]
Visual Guide for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safe Handling of Parimycin: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Parimycin, a potent cytotoxic compound. All personnel must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Personnel must wear appropriate PPE when handling this compound in any form, including during preparation, administration, and disposal.[1][2] The required PPE provides a barrier against skin contact, inhalation of airborne particles, and accidental ingestion.[1]
Table 1: PPE Requirements for Handling this compound
| Activity | Required PPE |
| Receiving & Unpacking | - Double nitrile gloves- Disposable gown |
| Preparation & Compounding | - Double nitrile gloves- Disposable, fluid-resistant gown[1]- Eye protection (goggles or face shield)[1]- NIOSH-approved respirator (if not handled in a containment device) |
| Administration | - Double nitrile gloves- Disposable gown- Eye protection (if splash risk) |
| Waste Disposal | - Double nitrile gloves- Disposable gown- Eye protection (if splash risk) |
| Spill Cleanup | - Double nitrile gloves (industrial thickness, >0.45mm)[3]- Disposable, fluid-resistant gown- Eye protection (goggles or face shield)- NIOSH-approved respirator |
Note: Vinyl gloves are not suitable for handling cytotoxic compounds.[4] Gloves should be changed immediately if they become torn, punctured, or visibly contaminated.[4]
Engineering Controls and Work Practices
To minimize exposure, all handling of this compound should occur within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).[5] These engineering controls provide a contained workspace to prevent the release of hazardous drug particles into the laboratory environment.
Key Work Practices:
-
Designated Area: All handling of this compound should be performed in a designated area to prevent cross-contamination.
-
Aseptic Technique: Use proper aseptic technique to maintain the sterility of the product and prevent contamination of the work area.[6]
-
Closed System Transfer Devices (CSTDs): The use of CSTDs is strongly recommended for compounding and required for administration to minimize the risk of spills and aerosol generation.[5]
-
Priming IV Tubing: Prime IV tubing with a non-hazardous diluent, not with this compound, before administration.[6]
Experimental Workflow for Safe this compound Handling
Caption: Workflow for handling this compound from preparation to disposal.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel. A spill management kit should be readily available in all areas where this compound is handled.[7]
Table 2: Spill Cleanup Procedure
| Step | Action |
| 1. Secure the Area | - Alert others in the vicinity.- Restrict access to the spill area. |
| 2. Don PPE | - Put on all required PPE for spill cleanup (see Table 1).[1] |
| 3. Containment | - Use absorbent materials from the spill kit to contain the spill.[1] |
| 4. Cleanup | - Carefully collect all contaminated materials.[1]- Place all contaminated materials into a designated cytotoxic waste container.[1] |
| 5. Decontamination | - Clean the spill area with an appropriate decontamination solution.[1] |
| 6. Reporting | - Report the spill to the appropriate safety officer and complete any necessary documentation.[1] |
Logical Relationship for Spill Response
Caption: Step-by-step procedure for responding to a this compound spill.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[1][8]
Key Disposal Procedures:
-
Segregation: Cytotoxic waste must be segregated from other waste streams.[8]
-
Containers: Use designated, puncture-proof, and leak-proof containers with a purple lid for all cytotoxic waste.[8] Sharps should be placed in a designated sharps container.[1]
-
Labeling: All cytotoxic waste containers must be clearly labeled with the cytotoxic symbol.[9]
-
Storage: Store cytotoxic waste in a secure, designated area with appropriate ventilation until it is collected for disposal.[8]
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Preparation:
-
Don all required PPE for preparation (see Table 1).
-
Prepare the work surface within a certified BSC by decontaminating it with an appropriate agent.
-
Assemble all necessary supplies (this compound vial, sterile diluent, sterile syringe, CSTD).
-
-
Reconstitution:
-
Using a CSTD, slowly inject the required volume of sterile diluent into the this compound vial.
-
Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake, as this may cause foaming or degradation of the compound.
-
-
Final Product Preparation:
-
Withdraw the required dose of the reconstituted this compound solution into a sterile syringe, again using a CSTD.
-
Label the syringe with the patient's name, the drug name and concentration, the date and time of preparation, and the initials of the preparer.
-
-
Cleanup:
-
Dispose of all used vials, syringes, and other contaminated materials in the designated cytotoxic waste container within the BSC.
-
Decontaminate the work surface of the BSC.
-
Remove and dispose of PPE in the designated cytotoxic waste container.
-
Wash hands thoroughly.
-
References
- 1. ipservices.care [ipservices.care]
- 2. halyardhealth.com [halyardhealth.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ondrugdelivery.com [ondrugdelivery.com]
- 6. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 9. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
